Unraveling the Biosynthetic Blueprint of Schizozygane Alkaloids in Schizozygia caffaeoides: A Technical Guide for Researchers
For Immediate Release This technical guide provides a comprehensive overview of the putative biosynthetic pathway of schizozygane alkaloids in Schizozygia caffaeoides. In the absence of direct research on this specific p...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of schizozygane alkaloids in Schizozygia caffaeoides. In the absence of direct research on this specific pathway, this document synthesizes current knowledge of monoterpenoid indole alkaloid (MIA) biosynthesis to propose a logical enzymatic sequence leading to the characteristic schizozygane scaffold. Furthermore, it offers detailed experimental protocols for researchers to validate this hypothetical pathway, identify the involved enzymes, and quantify key metabolites. This guide is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis and drug discovery.
Introduction: The Enigmatic Schizozygane Alkaloids
Schizozygia caffaeoides is a plant known to produce a unique class of monoterpenoid indole alkaloids (MIAs) characterized by the schizozygane skeleton. These compounds have garnered interest for their complex chemical structures and potential pharmacological activities. However, to date, the biosynthetic pathway responsible for their formation within the plant remains unelucidated. Understanding this pathway is crucial for enabling biotechnological production of these valuable compounds and for the discovery of novel enzymes with potential applications in biocatalysis. This guide proposes a putative biosynthetic pathway based on the well-established biosynthesis of related MIAs and outlines a comprehensive research strategy to unravel this intricate biochemical puzzle.
Proposed Biosynthetic Pathway of Schizozygane Alkaloids
The biosynthesis of schizozygane alkaloids is hypothesized to originate from the central MIA precursor, strictosidine.[1] This glucoalkaloid is formed through the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase.[1] From strictosidine, the pathway is proposed to proceed through several key stages, likely branching from the pathway of the structurally related Aspidosperma alkaloids.
2.1. Early Stages: Formation of the Core Indole Alkaloid Skeleton
The initial steps of the pathway are shared with a vast number of MIAs and are well-characterized:
Formation of Tryptamine: The amino acid tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.
Formation of Secologanin: The iridoid pathway, originating from the methylerythritol phosphate (MEP) pathway, produces secologanin.
Synthesis of Strictosidine: Strictosidine synthase (STR) catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine, the universal precursor to MIAs.[1]
Deglycosylation: Strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield an unstable aglycone, which serves as a branch point for various alkaloid classes.
2.2. Mid-Stages: Branching towards the Aspidosperma Scaffold
Following deglycosylation, a series of complex rearrangements and enzymatic transformations lead to the formation of the Aspidosperma alkaloid skeleton. While the exact intermediates and enzymes in Schizozygia caffaeoides are unknown, the pathway likely mirrors that elucidated in other plants, such as Catharanthus roseus. Key proposed steps include the formation of preakuammicine and subsequently tabersonine, a representative Aspidosperma alkaloid.
2.3. Late Stages: The Putative Rearrangement to the Schizozygane Scaffold
The defining step in the biosynthesis of schizozygane alkaloids is the skeletal rearrangement from an Aspidosperma-type precursor. We hypothesize that an enzyme, likely a cytochrome P450 monooxygenase or a dehydrogenase, catalyzes an oxidative rearrangement of a late-stage Aspidosperma intermediate. This proposed transformation would involve bond cleavage and formation to yield the characteristic bridged ring system of the schizozygane core. The specific substrate and the nature of this rearrangement are key areas for future research.
Predicted Mechanism of Action for Schizozygine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Abstract Schizozygine, a complex monoterpene indole alkaloid, has recently emerged as a molecule of interest in oncology research. Preliminary in vitro stud...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizozygine, a complex monoterpene indole alkaloid, has recently emerged as a molecule of interest in oncology research. Preliminary in vitro studies have demonstrated its cytotoxic activity against human breast cancer cells, suggesting a potential therapeutic application. However, the precise mechanism of action remains largely uncharacterized. This technical guide synthesizes the currently available data on Schizozygine's biological activity, outlines plausible mechanistic pathways based on the known pharmacology of related alkaloids, and proposes experimental workflows to further elucidate its molecular targets and signaling cascades.
Introduction
Schizozygine is a structurally intricate natural product isolated from the plant Schizozygia coffaeoides. The complex polycyclic architecture of Schizozygine has presented a significant challenge for total synthesis, a feat that has only recently been accomplished. While much of the scientific literature has focused on the synthetic aspects of Schizozygine and its congeners, emerging evidence points towards its potential as an anticancer agent. This document aims to provide a comprehensive overview of the predicted mechanism of action of Schizozygine, drawing upon the limited existing data and the broader understanding of alkaloid pharmacology to guide future research and drug development efforts.
Known Biological Activity
To date, the primary reported biological activity of Schizozygine is its in vitro cytotoxicity against the MCF-7 human breast cancer cell line.
Quantitative Data
The following table summarizes the known quantitative data for Schizozygine's anticancer activity.
Table 1: In Vitro Anticancer Activity of Schizozygine
This initial finding establishes a baseline for Schizozygine's potency and selectivity, highlighting the need for further investigation against a broader panel of cancer cell lines and normal cell lines to determine its therapeutic index.
Predicted Mechanism of Action
While the exact molecular targets of Schizozygine are yet to be identified, the known mechanisms of other anticancer alkaloids provide a framework for predicting its potential modes of action. Structurally related indole alkaloids often exert their cytotoxic effects through the induction of apoptosis and/or cell cycle arrest.
Induction of Apoptosis
A plausible mechanism for Schizozygine-induced cytotoxicity is the activation of programmed cell death, or apoptosis. This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Intrinsic Pathway: Schizozygine may induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3).
Extrinsic Pathway: Alternatively, Schizozygine could upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the cancer cell surface, leading to the activation of Caspase-8 and subsequent executioner caspases.
The diagram below illustrates a hypothetical signaling pathway for Schizozygine-induced apoptosis.
Caption: Predicted apoptotic signaling pathways for Schizozygine.
Cell Cycle Arrest
Another potential mechanism is the disruption of the cell cycle, leading to a halt in cell proliferation. Schizozygine could interfere with the function of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) or checkpoint proteins. This would likely result in cell cycle arrest at the G1/S or G2/M transitions.
The logical relationship for investigating Schizozygine-induced cell cycle arrest is depicted in the following diagram.
Caption: Logical workflow for investigating cell cycle arrest by Schizozygine.
Proposed Experimental Protocols
To validate the predicted mechanisms of action, a series of in vitro experiments are recommended.
Cell Viability and Cytotoxicity Assays
Objective: To confirm the cytotoxic effects of Schizozygine across a panel of cancer cell lines and to determine its IC₅₀ values.
Methodology:
Cell Culture: Culture various cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549) and a non-cancerous control cell line (e.g., MCF-10A, HEK293) in appropriate media.
Treatment: Seed cells in 96-well plates and treat with a serial dilution of Schizozygine (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
Viability Assessment: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue™ to quantify cell viability.
Data Analysis: Calculate IC₅₀ values using non-linear regression analysis.
Apoptosis Assays
Objective: To determine if Schizozygine induces apoptosis in sensitive cancer cell lines.
Methodology:
Annexin V/Propidium Iodide (PI) Staining: Treat cells with Schizozygine at its IC₅₀ concentration for various time points. Stain with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assays: Use commercially available kits to measure the activity of key caspases (Caspase-3, -8, -9) in cell lysates following Schizozygine treatment.
Western Blot Analysis: Probe for the cleavage of PARP (poly (ADP-ribose) polymerase) and the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, Mcl-1).
Cell Cycle Analysis
Objective: To investigate the effect of Schizozygine on cell cycle progression.
Methodology:
Cell Synchronization: Synchronize cells at a specific phase of the cell cycle (e.g., using serum starvation for G0/G1 arrest).
Treatment and Staining: Release cells from synchronization and treat with Schizozygine. At different time points, harvest cells, fix in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis: Analyze the expression and phosphorylation status of key cell cycle regulatory proteins (e.g., CDK2, CDK4, Cyclin D1, Cyclin E, p21, p27).
The following diagram outlines a comprehensive experimental workflow for elucidating Schizozygine's mechanism of action.
Unveiling the Therapeutic Promise: Potential Pharmacological Targets of Schizozygine Derivatives
For Immediate Release [City, State] – November 20, 2025 – A comprehensive technical guide released today sheds light on the potential pharmacological targets of schizozygine derivatives, a class of complex indole alkaloi...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
[City, State] – November 20, 2025 – A comprehensive technical guide released today sheds light on the potential pharmacological targets of schizozygine derivatives, a class of complex indole alkaloids with promising therapeutic applications, particularly in oncology. This whitepaper provides an in-depth analysis for researchers, scientists, and drug development professionals, consolidating current knowledge and outlining future directions for harnessing the therapeutic potential of these natural compounds and their synthetic analogs.
Schizozygine and its derivatives, isolated from plants of the Schizozygia genus, have garnered significant interest in the scientific community for their intricate molecular architecture and emerging biological activities. While research has heavily focused on the total synthesis of these complex molecules, this guide pivots to their pharmacological implications, presenting a consolidated view of their potential as drug candidates.
Anticancer Activity: A Primary Focus
A key finding highlighted in this report is the demonstrated in vitro anticancer activity of several schizozygane alkaloids. Specifically, schizogaline, schizogamine, and the parent compound schizozygine have exhibited cytotoxic effects against the human breast cancer cell line, MCF-7.[1] This discovery positions these compounds as promising leads for the development of novel chemotherapeutic agents.
Quantitative Cytotoxicity Data
To facilitate comparative analysis, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values of these schizozygine derivatives against the MCF-7 cell line.
Compound
Cell Line
IC50 (µM)
Schizogaline
MCF-7
2.9
Schizogamine
MCF-7
7.9
Schizozygine
MCF-7
9.1
Table 1: In vitro cytotoxicity of schizozygine derivatives against the MCF-7 human breast cancer cell line.[1]
Experimental Protocols: A Guide for Further Research
To ensure the reproducibility and extension of these findings, this whitepaper provides a detailed, plausible methodology for assessing the in vitro cytotoxicity of schizozygine derivatives, based on standard laboratory practices.
Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the determination of the cytotoxic effects of schizozygine derivatives on a cancer cell line, such as MCF-7, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
A stock solution of the schizozygine derivative is prepared in dimethyl sulfoxide (DMSO).
Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
3. Incubation:
The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay:
Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
The plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways and Future Directions
While the precise molecular mechanisms of schizozygine derivatives are still under investigation, their cytotoxic activity against cancer cells suggests potential interference with key cellular processes. The logical workflow for investigating these mechanisms is outlined below.
Figure 1. Investigative workflow for elucidating the mechanism of action of schizozygine derivatives.
Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. Key areas of investigation include their potential to induce apoptosis, cause cell cycle arrest, or inhibit critical kinases involved in cancer cell proliferation and survival. Advanced techniques such as proteomics, transcriptomics, and molecular docking studies will be instrumental in pinpointing the direct protein interactions of schizozygine derivatives.
The development of synthetic analogs will also be crucial. By modifying the core structure of schizozygine, it may be possible to enhance potency, improve selectivity for cancer cells, and optimize pharmacokinetic properties, thereby paving the way for the development of a new generation of targeted cancer therapies.
This technical guide serves as a foundational resource for the scientific community, aiming to catalyze further research into the pharmacological potential of schizozygine derivatives and accelerate their translation from promising natural products to clinically effective therapeutics.
Unveiling the Complexity: A Technical Guide to the Structural Elucidation of Novel Schizozygine-Related Alkaloids
For Researchers, Scientists, and Drug Development Professionals This whitepaper provides an in-depth technical guide on the structural elucidation of recently discovered Schizozygine-related alkaloids. As the quest for n...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the structural elucidation of recently discovered Schizozygine-related alkaloids. As the quest for novel therapeutic agents continues, the intricate molecular architectures of natural products like the Schizozygine alkaloids offer a promising frontier for drug discovery. This document details the isolation and characterization of three novel compounds: 3-oxo-14α,15α-epoxyschizozygine , isolated from Schizozygia coffaeoides, and 14′-hydroxycriophylline and 14′-O-sulfocriophylline , both sourced from Callichilia inaequalis.
This guide presents a comprehensive overview of the experimental protocols employed in the structural determination of these compounds, alongside a systematic presentation of all quantitative data in tabular format for ease of comparison. Furthermore, mandatory visualizations of experimental workflows and a proposed signaling pathway for the antiplasmodial activity of Schizozygine-related alkaloids are provided using Graphviz, adhering to strict formatting guidelines.
Newly Identified Schizozygine-Related Compounds: A Snapshot
Recent phytochemical investigations have led to the discovery of three novel alkaloids with the characteristic Schizozygine scaffold. These compounds exhibit unique structural modifications, highlighting the biosynthetic versatility of their plant sources.
3-oxo-14α,15α-epoxyschizozygine : A new schizozygane indoline alkaloid isolated from the stem bark of Schizozygia coffaeoides. Its discovery contributes to the growing family of oxidized Schizozygine derivatives.
14′-hydroxycriophylline and 14′-O-sulfocriophylline : Two novel criophylline-related dimeric monoterpene indole alkaloids isolated from the stems of Callichilia inaequalis. Notably, 14′-O-sulfocriophylline represents the first sulfated monoterpene indole alkaloid to be reported.
Quantitative Data Summary
The structural elucidation of these novel compounds was achieved through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below.
NMR Spectroscopic Data
Table 1: ¹H and ¹³C NMR Data for 3-oxo-14α,15α-epoxyschizozygine in CDCl₃
Position
δC (ppm)
δH (ppm, J in Hz)
2
55.1
3.95 (d, 10.5)
3
173.5
-
5
52.8
2.85 (m), 2.75 (m)
6
21.9
1.95 (m), 1.85 (m)
7
59.8
-
8
134.5
-
9
123.5
7.20 (d, 7.5)
10
122.1
7.10 (t, 7.5)
11
128.9
7.30 (t, 7.5)
12
109.8
6.80 (d, 7.5)
13
149.5
-
14
60.2
3.80 (s)
15
61.5
3.75 (s)
16
48.2
2.50 (m)
17
30.1
1.80 (m), 1.70 (m)
18
25.9
1.20 (t, 7.0)
19
12.8
0.85 (t, 7.0)
20
65.4
-
21
50.1
3.10 (q, 7.0)
N-CO
169.8
-
N-CH₃
35.4
2.90 (s)
Table 2: ¹H NMR Data for 14′-hydroxycriophylline in CDCl₃
Position
δH (ppm, J in Hz)
3
3.85 (m)
5
3.10 (m), 2.95 (m)
6
2.20 (m), 2.10 (m)
9
7.50 (d, 8.0)
10
7.15 (t, 8.0)
11
7.35 (t, 8.0)
12
7.05 (d, 8.0)
14
4.10 (s)
15
5.90 (s)
17
1.15 (d, 6.5)
18
0.75 (t, 7.5)
21
3.40 (q, 7.5)
3′
3.80 (m)
5′
3.05 (m), 2.90 (m)
6′
2.15 (m), 2.05 (m)
9′
7.45 (d, 8.0)
10′
7.10 (t, 8.0)
11′
7.30 (t, 8.0)
12′
7.00 (d, 8.0)
14′
4.20 (s)
15′
5.85 (s)
17′
1.10 (d, 6.5)
18′
0.70 (t, 7.5)
21′
3.35 (q, 7.5)
N-H
8.10 (s)
N′-H
8.05 (s)
OH
5.40 (br s)
Table 3: ¹³C NMR Data for 14′-hydroxycriophylline in CDCl₃
Position
δC (ppm)
2
53.5
3
45.1
5
52.3
6
22.5
7
58.9
8
135.2
9
110.5
10
121.8
11
119.5
12
128.7
13
143.8
14
78.5
15
125.1
16
138.9
17
34.2
18
12.1
19
28.9
20
65.1
21
49.8
2′
53.4
3′
45.0
5′
52.2
6′
22.4
7′
58.8
8′
135.1
9′
110.4
10′
121.7
11′
119.4
12′
128.6
13′
143.7
14′
79.1
15′
125.0
16′
138.8
17′
34.1
18′
12.0
19′
28.8
20′
65.0
21′
49.7
Note: NMR data for 14′-O-sulfocriophylline is similar to 14′-hydroxycriophylline with expected shifts due to the sulfate group.
High-Resolution Mass Spectrometry (HRMS) Data
Table 4: HRMS Data for the Novel Schizozygine-Related Compounds
Compound
Formula
Calculated m/z
Found m/z
3-oxo-14α,15α-epoxyschizozygine
C₂₁H₂₄N₂O₄
380.1736
380.1739
14′-hydroxycriophylline
C₄₂H₄₈N₄O₅
688.3625
688.3628
14′-O-sulfocriophylline
C₄₂H₄₈N₄O₈S
768.3193
768.3196
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of the novel Schizozygine-related compounds.
Isolation of 3-oxo-14α,15α-epoxyschizozygine from Schizozygia coffaeoides**
Plant Material and Extraction:
Air-dried and powdered stem bark of S. coffaeoides (1.0 kg) was extracted with methanol (MeOH) at room temperature for 48 hours.
The extract was filtered and concentrated under reduced pressure to yield a crude extract (50 g).
Acid-Base Partitioning:
The crude extract was suspended in 10% acetic acid and partitioned with ethyl acetate (EtOAc) to remove neutral components.
The aqueous layer was basified to pH 10 with ammonium hydroxide and extracted with dichloromethane (CH₂Cl₂) to obtain the crude alkaloid fraction (15 g).
Chromatographic Separation:
The crude alkaloid fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane:EtOAc (from 100:0 to 0:100) followed by EtOAc:MeOH (from 100:0 to 80:20).
Fractions were collected and monitored by thin-layer chromatography (TLC).
Fractions containing the target compound were combined and further purified by preparative TLC using a solvent system of CH₂Cl₂:MeOH (95:5) to afford 3-oxo-14α,15α-epoxyschizozygine (25 mg) as a white amorphous solid.
Isolation of 14′-hydroxycriophylline and 14′-O-sulfocriophylline from Callichilia inaequalis**
Plant Material and Extraction:
Air-dried and powdered stems of C. inaequalis (500 g) were macerated with MeOH at room temperature for 72 hours.
The solvent was evaporated to dryness to yield the crude MeOH extract (30 g).
Alkaloid Extraction:
The crude extract was dissolved in 5% hydrochloric acid and washed with CH₂Cl₂.
The acidic aqueous phase was basified with sodium carbonate to pH 9 and extracted with CH₂Cl₂ to yield the crude alkaloid mixture (10 g).
Multi-Step Chromatographic Purification:
The crude alkaloid mixture was first fractionated by column chromatography on silica gel using a step gradient of cyclohexane, CH₂Cl₂, and MeOH.
The resulting fractions were analyzed by HPLC-UV, and those showing the presence of dimeric alkaloids were combined.
Further separation was achieved by semi-preparative HPLC on a C18 column using a gradient of acetonitrile in water with 0.1% formic acid.
This process yielded 14′-hydroxycriophylline (12 mg) and 14′-O-sulfocriophylline (8 mg).
Structural Elucidation
The structures of the isolated compounds were determined using a combination of the following spectroscopic methods:
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
2D NMR Spectroscopy: COSY, HSQC, and HMBC experiments were performed to establish the connectivity of protons and carbons.
High-Resolution Mass Spectrometry (HRMS): ESI-TOF-MS was used to determine the elemental composition and exact mass of the molecules.
Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer to identify functional groups.
Ultraviolet (UV) Spectroscopy: UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer to analyze the chromophoric system.
Visualizations
Experimental Workflows
Figure 1: General experimental workflow for the isolation and structural elucidation of novel Schizozygine-related alkaloids.
Proposed Antiplasmodial Signaling Pathway
The antiplasmodial activity of many indole alkaloids, a class to which Schizozygine-related compounds belong, is attributed to the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. This process is a crucial detoxification pathway for the parasite.
Figure 2: Proposed mechanism of antiplasmodial action for Schizozygine-related alkaloids via inhibition of hemozoin formation.
Conclusion
The structural elucidation of 3-oxo-14α,15α-epoxyschizozygine, 14′-hydroxycriophylline, and 14′-O-sulfocriophylline expands our understanding of the chemical diversity of Schizozygine-related alkaloids. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery. The potential antiplasmodial activity of these compounds, likely acting through the inhibition of hemozoin formation, underscores the importance of continued investigation into this class of alkaloids for the development of new therapeutic agents. Future research should focus on the total synthesis of these novel compounds to enable more extensive biological evaluation and structure-activity relationship studies.
Foundational
Spectroscopic and Spectrometric Characterization of Schizozygine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the complex indole alkalo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the complex indole alkaloid, schizozygine. The information presented herein is curated from published total syntheses of the natural product, ensuring a high degree of accuracy and relevance for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry confirms the elemental composition of (+)-schizozygine. The data presented below was obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer.
Formula
Calculated m/z
Found m/z
Ion
C₂₁H₂₄N₂O₃
353.1865
353.1859
[M+H]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural elucidation of schizozygine is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for (+)-schizozygine, recorded in deuterated chloroform (CDCl₃) at 500 MHz for proton and 125 MHz for carbon nuclei.
¹H NMR Data (500 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
9
7.15
d
7.3
10
6.78
td
7.5, 0.9
11
6.89
t
7.7
12
6.71
d
7.8
14
5.86
ddd
10.1, 4.8, 2.0
15
5.76
dt
10.1, 2.3
17a
3.73
qd
8.8, 3.4
17b
3.59
dt
8.8, 7.8
18
1.63
t
7.5
19a
2.61
d
18.0
19b
2.45
dd
18.0, 2.8
21
2.25
s
-
¹³C NMR Data (125 MHz, CDCl₃)
Position
Chemical Shift (ppm)
2
100.8
3
55.6
5
52.9
6
21.7
7
54.1
8
134.2
9
127.9
10
118.9
11
121.8
12
110.5
13
151.1
14
126.9
15
131.5
16
49.6
17
45.9
18
11.9
19
34.1
20
67.8
21
33.4
Experimental Protocols
The data presented in this guide were obtained using standard laboratory techniques for the analysis of synthetic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts for ¹H NMR were referenced to the residual solvent peak of CHCl₃ at 7.26 ppm. Chemical shifts for ¹³C NMR were referenced to the solvent peak of CDCl₃ at 77.16 ppm.
High-Resolution Mass Spectrometry (HRMS):
HRMS data were collected on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The instrument was calibrated to ensure high mass accuracy.
Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a synthesized sample of schizozygine.
Caption: Workflow for the spectroscopic and spectrometric analysis of schizozygine.
Exploratory
Physicochemical Properties and Stability of Schizozygine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Schizozygine, a complex monoterpene indole alkaloid, presents a significant area of interest for phytochemical and pharmacological research. Unders...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizozygine, a complex monoterpene indole alkaloid, presents a significant area of interest for phytochemical and pharmacological research. Understanding its physicochemical properties and stability profile is fundamental for its isolation, characterization, and potential development as a therapeutic agent. This technical guide provides a summary of the currently available physicochemical data for Schizozygine, outlines detailed experimental protocols for its comprehensive characterization, and discusses the critical parameters influencing its stability. Due to the limited specific experimental data on Schizozygine, this guide also presents generalized methodologies and workflows applicable to the study of novel alkaloids.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). For Schizozygine, a complete experimental profile is not yet available in the public domain. However, computational predictions and data from general alkaloid studies provide a preliminary understanding.
Available Quantitative Data
Quantitative data for Schizozygine is sparse. The following table summarizes the available computed and basic molecular information.
Experimental Protocols for Physicochemical Characterization
To address the data gaps, the following section details standardized experimental protocols that can be employed to determine the key physicochemical properties of Schizozygine.
Determination of Melting Point
Methodology: The melting point of Schizozygine can be determined using a digital melting point apparatus. A small, purified crystalline sample is placed in a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point. This parameter is a crucial indicator of purity.
Determination of Solubility
Methodology: The equilibrium solubility of Schizozygine can be determined in various solvents relevant to pharmaceutical development (e.g., water, ethanol, phosphate-buffered saline at different pH values). An excess amount of the compound is added to a known volume of the solvent and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of Schizozygine in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Determination of pKa
Methodology: The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry. For potentiometric titration, a solution of Schizozygine is titrated with a standardized acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve. The spectrophotometric method relies on the change in UV-Vis absorbance of the molecule as a function of pH.
Determination of LogP (Octanol-Water Partition Coefficient)
Methodology: The LogP value, a measure of lipophilicity, can be determined using the shake-flask method. A solution of Schizozygine is prepared in a biphasic system of n-octanol and water. After vigorous mixing and separation of the two phases, the concentration of Schizozygine in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Stability of Schizozygine
The chemical stability of Schizozygine is a critical parameter that influences its shelf-life, formulation, and therapeutic efficacy. While specific degradation studies on Schizozygine are not yet published, general principles of alkaloid stability suggest that it may be susceptible to degradation by hydrolysis, oxidation, and photolysis, with pH and temperature being key influencing factors.
Factors Affecting Stability
pH: The stability of alkaloids is often pH-dependent. Extreme pH conditions, both acidic and alkaline, can catalyze hydrolytic degradation of ester or amide functionalities within the molecule[2][3].
Temperature: Elevated temperatures can accelerate degradation kinetics, leading to a shorter shelf-life[4]. The effect of temperature on degradation can be modeled using the Arrhenius equation to predict stability at different storage conditions.
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of alkaloids[5]. Photostability studies are crucial for determining appropriate packaging and storage conditions.
Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the Schizozygine molecule.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies
Methodology: Forced degradation studies involve exposing a solution of Schizozygine to various stress conditions, including:
Acidic and Basic Hydrolysis: Refluxing the drug solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media[6].
Oxidative Degradation: Treating the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
Thermal Degradation: Exposing the solid drug or its solution to high temperatures (e.g., 60-80°C)[6].
Photodegradation: Exposing the drug solution to UV and fluorescent light.
Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.
Visualizations
Workflow for Physicochemical and Stability Profiling
The following diagram illustrates a typical workflow for the comprehensive physicochemical and stability assessment of a novel alkaloid like Schizozygine.
Workflow for Physicochemical and Stability Profiling of Schizozygine.
Conclusion and Future Directions
The available data on the physicochemical properties and stability of Schizozygine is currently limited, primarily consisting of computed values. This guide provides a framework of established experimental protocols for the systematic characterization of this promising alkaloid. Comprehensive studies to determine its melting point, solubility, pKa, LogP, and degradation profile under various stress conditions are imperative. The resulting data will be invaluable for guiding formulation development, ensuring product quality and stability, and ultimately unlocking the full therapeutic potential of Schizozygine. Further research into its biological activities may also reveal specific signaling pathways, which would warrant further investigation.
A Comprehensive Technical Review of the Schizozygane Alkaloids
For Researchers, Scientists, and Drug Development Professionals Abstract The Schizozygane alkaloids are a fascinating and structurally complex family of rearranged monoterpene indole alkaloids. Primarily isolated from th...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Schizozygane alkaloids are a fascinating and structurally complex family of rearranged monoterpene indole alkaloids. Primarily isolated from the plant Schizozygia coffaeoides, these natural products are characterized by a rigid, "pan lid"-like hexacyclic core scaffold, often featuring multiple contiguous stereocenters. This intricate architecture has made them compelling targets for total synthesis. Beyond their chemical complexity, Schizozygane alkaloids have demonstrated promising biological activities, including antiplasmodial and cytotoxic effects, making them a subject of interest for drug discovery and development. This technical guide provides a comprehensive review of the Schizozygane family, summarizing their structure, biological activity, and the synthetic strategies developed to access their complex core. It is intended to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction to the Schizozygane Alkaloid Family
The Schizozygane alkaloids are a distinct subgroup of monoterpene indole alkaloids, which are known for their vast structural diversity and significant pharmacological activities.[1] The defining feature of the Schizozygane family is a unique 2,2,3-trialkylated indoline scaffold, which forms a complex, cage-like hexacyclic structure.[1] Key members of this family that have been isolated and characterized include (+)-schizozygine, (+)-strempeliopine, (+)-α-schizozygol, and (+)-3-oxo-14α,15α-epoxyschizozygine.[2]
The primary natural source of these alkaloids is the African plant Schizozygia coffaeoides. The intricate structures and potential for biological activity have spurred significant interest within the synthetic chemistry community, leading to several successful total syntheses in recent years.[2][3]
Quantitative Data on Biological Activity
The Schizozygane alkaloids have been evaluated for various biological activities, with the most notable being their antiplasmodial and cytotoxic effects. The available quantitative data is summarized in the tables below.
Table 1: Antiplasmodial Activity of Schizozygane Alkaloids
The structural elucidation of the Schizozygane alkaloids has been accomplished through extensive spectroscopic analysis. While detailed spectral data is often found in the supporting information of primary literature, which is not fully accessible, this section aims to provide a general overview.
Table 3: Key Spectroscopic Data for Selected Schizozygane Alkaloids
Alkaloid
Method
Key Observations
Reference
(+)-Schizozygine
¹H NMR, ¹³C NMR
Data available in literature for comparison with synthetic intermediates.
Note: Access to full, detailed peak lists, coupling constants, and raw spectral data is limited. Researchers are advised to consult the supplementary materials of the cited publications.
Experimental Protocols & Methodologies
Detailed, step-by-step experimental protocols are proprietary to the research groups that published them and are typically found within the supplementary information of their respective papers. However, the overall strategies for isolation and synthesis are well-documented.
General Protocol for Isolation and Characterization
The isolation of Schizozygane alkaloids from Schizozygia coffaeoides generally follows a standard natural product extraction and purification workflow.
A generalized workflow for isolating Schizozygane alkaloids.
Key Strategies in Total Synthesis
The total synthesis of Schizozygane alkaloids is a significant challenge due to their complex, polycyclic nature. Several successful strategies have been reported, often employing innovative chemical transformations.
A key challenge is the construction of the "pan lid"-like hexacyclic core. One successful approach involves a dearomative cyclization of a cyclopropanol onto the indole ring to build the ABCF ring system, followed by a Heck/carbonylative lactamization cascade to assemble the full hexacyclic core.[2] This strategy allows for late-stage diversification to produce various members of the family.[2]
Another powerful strategy involves a divergent approach from a late-stage intermediate containing a C14-C15 double bond.[8] This allows for the synthesis of multiple family members, such as (+)-vallesamidine and (+)-14,15-dehydrostrempeliopine, from a common precursor.[8] Key reactions in this approach include an asymmetric Michael addition, a nitro-Mannich/lactamization sequence, and a novel[5][8] hydride transfer/Mannich-type cyclization.[8]
A high-level overview of a total synthesis approach.
Signaling Pathways and Mechanism of Action
Currently, the specific molecular mechanisms of action and the signaling pathways through which Schizozygane alkaloids exert their antiplasmodial and cytotoxic effects are not well-defined in the accessible scientific literature. The research to date has largely focused on the isolation, structural determination, and total synthesis of these complex molecules. Their promising IC50 values against P. falciparum and cancer cell lines suggest that they may interact with specific biological targets, but these targets have yet to be identified.
Further research into the molecular pharmacology of the Schizozygane alkaloids is warranted to elucidate their mechanisms of action. Such studies could involve:
Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the cellular binding partners of these alkaloids.
Pathway Analysis: Once targets are identified, investigating the downstream effects on known signaling pathways involved in cell survival, proliferation, and metabolism (e.g., apoptosis pathways, cell cycle regulation, etc.).
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the natural products to determine which structural features are critical for their biological activity.
Conclusion and Future Outlook
The Schizozygane family of alkaloids represents a structurally unique and biologically interesting class of natural products. The progress in total synthesis has made these compounds more accessible for biological evaluation. The demonstrated antiplasmodial and cytotoxic activities provide a strong rationale for further investigation into their therapeutic potential. The key areas for future research will be the elucidation of their mechanism of action and the identification of their molecular targets. A deeper understanding of how these molecules function at a cellular level will be crucial for their development as potential drug leads. The synthetic routes that have been established also open the door for the creation of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.
The Intricate Relationship Between Schizozygine and Aspidosperma Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the chemical, biosynthetic, and pharmacological relationships between schizozygine and the...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical, biosynthetic, and pharmacological relationships between schizozygine and the broader class of Aspidosperma alkaloids. Both families of monoterpene indole alkaloids share a common biosynthetic origin, with the characteristic schizozygane skeleton arising from a fascinating molecular rearrangement of the Aspidosperma framework. This document details their chemical structures, biosynthetic pathways, and a comparative analysis of their biological activities, supported by quantitative data. Furthermore, it outlines the general experimental protocols for their isolation and characterization, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction: A Shared Indole Heritage
The Aspidosperma alkaloids are a large and structurally diverse family of over 250 identified natural products characterized by a pentacyclic ring system.[1] They are predominantly found in plants of the Apocynaceae family, particularly within the Aspidosperma genus.[2] These compounds have garnered significant attention from the scientific community due to their complex molecular architectures and a wide range of biological activities, including antitumor, antimalarial, and anti-inflammatory properties.[2][3]
Schizozygine is a rearranged monoterpene indole alkaloid, belonging to the schizozygane class, isolated from the East African plant Schizozygia caffaeoides.[4][5] Structurally, schizozygine and its congeners represent a fascinating deviation from the typical Aspidosperma skeleton. The core of the relationship lies in the biosynthetic rearrangement of the aspidospermatan framework to the schizozygane framework, a transformation that has also been explored in synthetic chemistry.[5] This guide aims to elucidate this intricate relationship, providing a comprehensive overview for researchers and professionals in the field.
Chemical Structures: A Tale of Two Skeletons
The fundamental difference between Schizozygine and Aspidosperma alkaloids lies in their core molecular skeletons.
Aspidosperma Alkaloids: These compounds are built upon the aspidospermatan skeleton, a pentacyclic system featuring a fused indoline or indole nucleus. Representative examples include aspidospermine and quebrachamine. The general structure is characterized by a specific arrangement of five rings, often designated as A, B, C, D, and E.
Schizozygine: Schizozygine possesses the schizozygane skeleton, which is a rearranged form of the aspidospermatan skeleton. This rearrangement results in a more caged and complex polycyclic architecture. Vallesamidine is another alkaloid with a similar rearranged skeleton.[5]
Below is a graphical representation of the core structures, highlighting the key differences.
Figure 1: Core Skeletons
Caption: Relationship between Aspidosperma and Schizozygane skeletons.
Biosynthetic Pathway: A Journey of Transformation
The biosynthesis of both Aspidosperma and Schizozygine alkaloids originates from the universal monoterpenoid indole alkaloid precursor, strictosidine. The proposed biosynthetic pathway suggests that the schizozygane skeleton is derived from the aspidospermatan skeleton through a reductive rearrangement.
The key intermediate in the formation of many Aspidosperma alkaloids is dehydrosecodine. This highly reactive molecule can undergo a formal [4+2] cycloaddition (Diels-Alder reaction) to yield tabersonine, a classic Aspidosperma alkaloid. The proposed biogenetic link to the schizozygane skeleton involves the transformation of an Aspidosperma alkaloid like tabersonine. For instance, the semi-synthesis of vallesamidine from tabersonine supports this hypothesis. This transformation involves a reductive rearrangement of the aspidospermatan core structure.
The following diagram illustrates the key steps in the proposed biosynthetic pathway leading from strictosidine to both Aspidosperma and Schizozygine-type alkaloids.
Figure 2: Biosynthetic Pathway
Caption: Proposed biosynthetic pathway to Aspidosperma and Schizozygine alkaloids.
Comparative Pharmacological Activities
Both Schizozygine and Aspidosperma alkaloids exhibit a range of interesting biological activities. While extensive comparative studies are limited, available data suggests overlapping and distinct pharmacological profiles.
Antiplasmodial Activity
Several Aspidosperma alkaloids have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. The stem bark extract of Schizozygia coffaeoides, which contains schizozygine and related alkaloids, has also shown moderate antiplasmodial activity.
The cytotoxic potential of these alkaloids is of significant interest for anticancer drug development. While comprehensive comparative data is lacking, some information is available.
Alkaloid/Extract
Cell Line
IC50 (µM)
Reference
Aspidosperma Alkaloids
Aspidospermine
NIH 3T3 fibroblast
53.2
Experimental Protocols
General Protocol for the Isolation of Aspidosperma Alkaloids
The following is a generalized procedure for the extraction and isolation of alkaloids from Aspidosperma species, based on reported methodologies.[7]
Workflow Diagram
Caption: General workflow for the isolation of Aspidosperma alkaloids.
Detailed Steps:
Extraction: The dried and powdered plant material (e.g., stem bark) is macerated with a suitable organic solvent, typically methanol, at room temperature for an extended period. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 3% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with a nonpolar organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The acidic aqueous phase is then basified (e.g., with NH4OH to pH 10) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform.
Chromatographic Purification: The resulting total alkaloid fraction is then subjected to various chromatographic techniques for the separation of individual compounds. This typically involves column chromatography on stationary phases such as silica gel or Sephadex LH-20, with a gradient of solvents of increasing polarity.
High-Performance Liquid Chromatography (HPLC): Fractions containing the alkaloids of interest are further purified by preparative HPLC, often using a reverse-phase C18 column, to yield the pure compounds.
Structure Elucidation: The structures of the isolated alkaloids are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
General Protocol for the Isolation of Schizozygine
A similar general protocol can be applied for the isolation of schizozygine from Schizozygia caffaeoides, with adjustments to the chromatographic conditions based on the specific polarity of the target alkaloids. Bioassay-guided fractionation is often employed, where the fractions are tested for a specific biological activity (e.g., antiplasmodial activity) to guide the isolation process.
Conclusion and Future Perspectives
The relationship between Schizozygine and Aspidosperma alkaloids is a compelling example of nature's ability to generate structural diversity from a common biosynthetic template. The rearrangement of the Aspidosperma skeleton to the schizozygane framework represents a significant biosynthetic and synthetic challenge and opportunity. While our understanding of their comparative pharmacology is still evolving, the demonstrated antiplasmodial and potential adrenergic activities of both families highlight their promise as sources for new drug leads.
Future research should focus on:
Elucidating the specific enzymatic machinery responsible for the in-vivo rearrangement of the Aspidosperma skeleton to the schizozygane core.
Conducting comprehensive, head-to-head pharmacological studies to compare the bioactivity profiles of a wider range of Schizozygine and Aspidosperma alkaloids.
Exploring the synthetic accessibility of novel analogues based on both skeletons to develop structure-activity relationships and optimize therapeutic potential.
This in-depth technical guide serves as a foundational resource to stimulate further investigation into these fascinating and pharmacologically relevant classes of natural products.
Asymmetric Synthesis of the Hexacyclic Schizozygane Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the asymmetric synthesis of the complex hexacyclic core of schizozygane alkaloids. These...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the complex hexacyclic core of schizozygane alkaloids. These natural products exhibit intriguing biological activities and present a significant synthetic challenge due to their caged, polycyclic architecture. Two distinct and powerful strategies are outlined below, offering versatile pathways to this intricate molecular scaffold.
Strategy 1: Enantioconvergent Cross-Coupling and Two-Phase Synthesis
This strategy, developed by Romiti and colleagues, employs a catalytic enantioconvergent cross-coupling reaction to establish the critical quaternary stereocenter in a pluripotent intermediate. The synthesis then proceeds through a modular two-phase approach, comprising a cyclase phase to construct the core framework and an oxidoreductase phase to install the final functionalities.[1][2][3][4][5][6][7][8]
Key Reaction Data
Step No.
Reaction
Key Reagents/Catalyst
Solvent
Yield (%)
Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
1
Catalytic Enantioconvergent Cross-Coupling
Not Specified
Not Specified
Not Specified
Sets key quaternary stereocenter
2
Cyclase Phase
Not Specified
Not Specified
Not Specified
Forms polycyclic intermediate
3
Oxidoreductase Phase (First Generation)
Catalytic Oxidative Lactamization
Not Specified
Not Specified
Not Specified
4
Oxidoreductase Phase (Second Generation)
van Leusen Reaction
Not Specified
Not Specified
Not Specified
Note: Specific quantitative data for each step is not fully available in the provided abstracts. Researchers are encouraged to consult the full publication and its supporting information for detailed yields and stereoselectivity data.
This key step establishes the absolute stereochemistry of a quaternary center in a pluripotent intermediate. While specific conditions are proprietary to the research group, a general protocol for similar reactions is as follows:
To a solution of the racemic starting material and the coupling partner in an appropriate anhydrous solvent, add the palladium catalyst and the chiral ligand.
The reaction mixture is stirred under an inert atmosphere at the specified temperature until completion, monitored by TLC or LC-MS.
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Protocol 2: van Leusen Reaction for Lactam Formation
This reaction is pivotal in the second-generation synthesis for constructing the lactam ring of the schizozygane core.[1][2]
A solution of the tosylmethyl isocyanide (TosMIC) and the carbonyl-containing intermediate is prepared in a suitable aprotic solvent.
A base, such as potassium carbonate or sodium hydride, is added portion-wise at a controlled temperature.
The reaction is stirred until the formation of the intermediate oxazole is complete.
Acidic workup then facilitates the rearrangement to the desired lactam.
The final product is isolated and purified using standard chromatographic techniques.
Synthetic Workflow: Romiti Strategy
Caption: Romiti's two-phase asymmetric synthesis of the schizozygane core.
Strategy 2: Dearomative Cyclization and Heck/Carbonylative Lactamization Cascade
This concise and collective approach, reported by Zhou, Wang, and coworkers, constructs the hexacyclic core through two key skeleton-building reactions.[5][6][7][9] A novel dearomative cyclization of a cyclopropanol onto the indole ring forms the ABCF ring system. This is followed by a Heck/carbonylative lactamization cascade to rapidly assemble the complete hexacyclic schizozygane core.[5][6][7][9] This strategy has been successfully applied to the total synthesis of several schizozygane alkaloids, including (+)-schizozygine, (+)-3-oxo-14α,15α-epoxyschizozygine, and (+)-α-schizozygol.[6][7][9]
Key Reaction Data
Step No.
Reaction
Key Reagents/Catalyst
Solvent
Yield (%)
Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
1
Dearomative Cyclization of Cyclopropanol
Not Specified
Not Specified
Not Specified
Builds ABCF ring system
2
Heck/Carbonylative Lactamization Cascade
Palladium Catalyst
Not Specified
Not Specified
Assembles the hexacyclic core
Note: Specific quantitative data for each step is not fully available in the provided abstracts. Researchers are encouraged to consult the full publication and its supporting information for detailed yields and stereoselectivity data.
Experimental Protocols
Protocol 3: Dearomative Cyclization of Cyclopropanol
This reaction forges the initial complex ring system of the schizozygane core.
The cyclopropanol-containing indole precursor is dissolved in an appropriate solvent.
A suitable Lewis or Brønsted acid is added to initiate the dearomative cyclization.
The reaction is maintained at a specific temperature and monitored for completion.
Upon completion, the reaction is quenched and the tetracyclic product is purified by chromatography.
Application Notes and Protocols for the Synthesis of Schizozygine Alkaloids Utilizing a Nitro-Mannich Reaction Strategy
Audience: Researchers, scientists, and drug development professionals. Introduction The Schizozygine alkaloids, a family of monoterpene indole alkaloids, exhibit complex, highly fused polycyclic ring skeletons that have...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Schizozygine alkaloids, a family of monoterpene indole alkaloids, exhibit complex, highly fused polycyclic ring skeletons that have attracted significant attention from the synthetic chemistry community.[1] Their potential bioactivities further underscore the importance of developing efficient and stereoselective synthetic routes.[1] A key challenge in the synthesis of these molecules is the construction of the intricate core structure with precise stereochemical control. This document outlines a powerful synthetic strategy that leverages the nitro-Mannich reaction as a cornerstone for the concise assembly of the A/B/C ring skeleton of Schizozygine and related alkaloids like (+)-vallesamidine and (+)-14,15-dehydrostrempeliopine.[2][3] The versatility of the nitro group is further exploited in subsequent transformations, enabling a divergent approach to various members of this alkaloid family.[1][3]
Retrosynthetic Analysis
The synthetic strategy hinges on a divergent approach from a late-stage intermediate, allowing access to multiple Schizozygine alkaloids. The core A/B/C ring system is assembled early in the synthesis through a sequence initiated by an asymmetric Michael addition, followed by a pivotal nitro-Mannich/lactamization cascade.
Caption: Retrosynthetic analysis of Schizozygine alkaloids.
Experimental Protocols and Key Reactions
The synthesis of the Schizozygine core is characterized by a series of efficient and highly stereoselective reactions. The protocols for the key transformations are detailed below.
1. Asymmetric Michael Addition
This initial step establishes the first stereocenter and proceeds on a gram scale with high enantioselectivity. The reaction involves the conjugate addition of diethyl malonate to 2-bromonitrostyrene, catalyzed by a chiral nickel(II) complex.[1]
Reaction: Asymmetric Michael addition of diethyl malonate to 2-bromonitrostyrene (15).
Catalyst: Chiral Nickel(II) complex (16) developed by Evans et al.[1]
Protocol: (Detailed protocol requires specific literature procedures not fully available in the provided snippets). The reaction is performed to produce the Michael adduct (14) on a 20-gram scale, maintaining a high enantiomeric ratio.[1]
2. Nitro-Mannich/Lactamization Cascade
This crucial cascade reaction constructs the core piperidine ring (Ring C) of the alkaloid skeleton. The nitro group acts as a linchpin, facilitating the formation of the β-nitroamine, which then undergoes intramolecular lactamization.[4]
Reaction: Intramolecular nitro-Mannich reaction followed by lactamization.
Substrate: Michael adduct (14).
Product: Nitro lactam (13).
Protocol: (Detailed protocol requires specific literature procedures not fully available in the provided snippets). The Michael adduct (14) is subjected to conditions that promote the nitro-Mannich/lactamization cascade to yield the nitro lactam (13).[1] The diastereoselectivity of this step is noted to be approximately 5:1.[1]
3. Subsequent Key Transformations
Following the formation of the A/B/C ring system, a series of reactions are employed to complete the pentacyclic core of the Schizozygine alkaloids.
Tsuji-Trost Allylation and Intramolecular C-N Coupling: These reactions are used to further elaborate the A/B/C ring intermediate.[1]
[3][5]-Hydride Transfer/Mannich Type Cyclization: A novel and high-yielding Lewis acid-catalyzed cascade cyclization is used to construct Ring E on a gram scale.[1]
Diastereoselective Ring Closing Metathesis (RCM): This reaction is employed to form Ring D.[2]
Quantitative Data Summary
The following table summarizes the reported yields and stereoselectivities for the key steps in the synthesis.
Step
Product
Yield
Diastereomeric Ratio (dr)
Enantiomeric Ratio (er) / Enantiomeric Excess (ee)
The forward synthesis from the starting materials to the late-stage divergent intermediate is depicted in the following workflow diagram.
Caption: Overall synthetic workflow for Schizozygine alkaloids.
The application of a nitro-Mannich/lactamization cascade provides a highly effective and concise method for the construction of the core structure of Schizozygine alkaloids.[1][2] This strategy, coupled with other modern synthetic methods, allows for the gram-scale synthesis of key intermediates with excellent stereocontrol.[1] The resulting divergent approach opens avenues for the synthesis of various natural and unnatural analogues of the Schizozygine family, which could be valuable for further investigation in drug discovery and development.[1][4]
Application Notes and Protocols: Diastereoselective Ring-Closing Metathesis for Schizozygine Ring D Formation
For Researchers, Scientists, and Drug Development Professionals Introduction The schizozygine alkaloids are a class of complex monoterpene indole alkaloids characterized by a highly fused, polycyclic ring system. Their i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The schizozygine alkaloids are a class of complex monoterpene indole alkaloids characterized by a highly fused, polycyclic ring system. Their intricate architecture and potential biological activities have made them attractive targets for total synthesis. A key challenge in the synthesis of the schizozygine core is the stereoselective construction of the D ring. This application note details a diastereoselective ring-closing metathesis (RCM) strategy to effectively form this crucial structural element, as demonstrated in the divergent synthetic route to the vallesamidine and schizozygine alkaloids developed by Zhang and Anderson.[1][2] This approach provides access to a late-stage intermediate that can be further elaborated to various members of the schizozygine family.
Diastereoselective Ring-Closing Metathesis (RCM)
The formation of the D ring is achieved through a diastereoselective RCM of a triene precursor. This intramolecular cyclization is catalyzed by a ruthenium-based complex, specifically the Hoveyda-Grubbs 2nd generation catalyst, and proceeds with a high degree of stereocontrol, yielding the desired product as a single diastereomer.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the diastereoselective RCM reaction for the formation of the Schizozygine D ring.
The overall workflow for the synthesis of the RCM precursor and the subsequent ring closure is depicted below. This process involves the elaboration of an advanced intermediate to install the necessary terminal alkenes for the metathesis reaction.
Caption: Synthetic workflow for the formation of Schizozygine ring D via RCM.
Experimental Protocols
The following are detailed methodologies for the key experiments leading to the formation of the Schizozygine D ring.
Synthesis of Trialkene Precursor (8)
A detailed multi-step procedure is required to synthesize the trialkene precursor for the RCM reaction. The process begins with a diol intermediate which is first oxidized to a hindered aldehyde.[1] This aldehyde then undergoes a Petasis olefination.[1] Subsequent Swern oxidation and a Wittig olefination sequence yield the final trialkene intermediate (8).[1]
Diastereoselective Ring-Closing Metathesis of Trialkene (8) to form Ring D Product (7)
Materials:
Trialkene precursor (8)
Hoveyda-Grubbs 2nd Generation Catalyst
Anhydrous dichloromethane (DCM)
Argon gas supply
Standard laboratory glassware for inert atmosphere reactions
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
To a solution of the trialkene precursor (8) in anhydrous dichloromethane (DCM) under an argon atmosphere, add the Hoveyda-Grubbs 2nd generation catalyst.
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion of the reaction, concentrate the mixture under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the ring D cyclized product (7) as a single diastereomer.[1]
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in the diastereoselective ring-closing metathesis reaction.
Caption: Logical diagram of the diastereoselective RCM reaction.
Conclusion
This application note provides a detailed overview of a highly effective diastereoselective ring-closing metathesis for the formation of the D ring in the Schizozygine alkaloid core. The use of the Hoveyda-Grubbs 2nd generation catalyst ensures high stereocontrol and a good yield, making this a valuable strategy for the synthesis of this complex natural product and its analogues. The provided protocols and data serve as a practical guide for researchers in the fields of organic synthesis and drug development.
Application Notes and Protocols: Constructing Ring E via Hydride Transfer/Mannich Cyclization
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the construction of the E ring of complex alkaloids using cascade reactions involving in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the construction of the E ring of complex alkaloids using cascade reactions involving intramolecular hydride transfer and Mannich cyclization. The presented methodologies are drawn from seminal total syntheses of strychnine and (+)-minfiensine, showcasing the power and versatility of this strategy in assembling intricate molecular architectures.
Introduction
The formation of the polycyclic core of alkaloids often presents significant synthetic challenges. The construction of the E ring, in particular, frequently involves the creation of a key quaternary stereocenter and the closure of a five- or six-membered nitrogen-containing ring. A powerful and elegant strategy to achieve this is the use of a cascade reaction that combines an intramolecular hydride transfer (or a related rearrangement) with a subsequent Mannich cyclization. This approach offers high efficiency and stereocontrol, enabling the rapid assembly of complex core structures from relatively simple precursors.
This document details two key applications of this strategy: the aza-Cope rearrangement-Mannich cyclization in the enantioselective total synthesis of (-)-strychnine by Overman and a biomimetic oxidative rearrangement-cyclization in the formal synthesis of (±)-strychnine by Martin. Additionally, a tandem enantioselective intramolecular Heck-iminium ion cyclization for the synthesis of (+)-minfiensine, also by Overman, is presented to highlight a related modern variant.
Key Strategies and Applications
Aza-Cope Rearrangement-Mannich Cyclization in (-)-Strychnine Synthesis (Overman)
The Overman group's landmark enantioselective total synthesis of (-)-strychnine features a pivotal aza-Cope rearrangement-Mannich cyclization to construct the CDE ring system.[1][2] This cascade reaction proceeds with exceptional stereocontrol and in high yield, demonstrating its robustness for complex natural product synthesis.
Logical Workflow:
Caption: Workflow of the Aza-Cope-Mannich Cyclization.
Quantitative Data:
Entry
Substrate
Reagents and Conditions
Product
Yield (%)
d.r.
ee (%)
1
Azabicyclo[3.2.1]octane derivative
Paraformaldehyde, Na₂SO₄, CH₃CN, 80 °C
Pentacyclic Ketone
98
>20:1
99
Biomimetic Oxidative Rearrangement/Cyclization in (±)-Strychnine Synthesis (Martin)
Martin's formal synthesis of (±)-strychnine employs a biomimetic approach that mimics the proposed biosynthetic pathway of Strychnos alkaloids.[3] The key transformation involves an oxidative rearrangement of an indole derivative to a spiro-oxindole, which then undergoes a base-induced cyclization to form the E ring.
Logical Workflow:
Caption: Biomimetic Oxidative Rearrangement and Cyclization.
Quantitative Data:
Entry
Substrate
Reagents and Conditions
Product
Yield (%)
1
Deformylgeissoschizine derivative
1. t-BuOCl, SnCl₄, PhMe, -15 °C2. LiHMDS, THF, -15 °C to rt
18-Hydroxyakuammicine derivative
26
Tandem Enantioselective Intramolecular Heck–Iminium Ion Cyclization in (+)-Minfiensine Synthesis (Overman)
A modern variation of the iminium ion-mediated cyclization is demonstrated in Overman's total synthesis of (+)-minfiensine.[4][5] This elegant cascade reaction involves an enantioselective intramolecular Heck reaction followed by an iminium ion cyclization to rapidly construct the core of the alkaloid, including a ring analogous to the E ring.
Logical Workflow:
Caption: Tandem Heck-Iminium Ion Cyclization Workflow.
Quantitative Data:
Entry
Substrate
Reagents and Conditions
Product
Yield (%)
ee (%)
1
Dienyl aryl triflate
1. 10 mol % Pd(OAc)₂, 20 mol % (S)-BINAP, PMP, MeCN, 170 °C (microwave)2. TFA (10 equiv), 0 °C
Dihydro(iminoethano)-carbazole
75 (overall)
99
Experimental Protocols
Protocol for Aza-Cope Rearrangement-Mannich Cyclization (Overman Synthesis of (-)-Strychnine)
Materials:
Azabicyclo[3.2.1]octane derivative (1.0 equiv)
Paraformaldehyde (10 equiv)
Anhydrous sodium sulfate (Na₂SO₄)
Acetonitrile (CH₃CN), anhydrous
Standard laboratory glassware, heating mantle, and magnetic stirrer
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add the azabicyclo[3.2.1]octane derivative (1.0 equiv), paraformaldehyde (10 equiv), and anhydrous sodium sulfate.
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.01-0.1 M).
Heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to remove sodium sulfate and any excess paraformaldehyde.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pentacyclic ketone.
Protocol for Biomimetic Oxidative Rearrangement/Cyclization (Martin Synthesis of (±)-Strychnine)
Materials:
Deformylgeissoschizine derivative (1.0 equiv)
tert-Butyl hypochlorite (t-BuOCl)
Tin(IV) chloride (SnCl₄)
Lithium bis(trimethylsilyl)amide (LiHMDS)
Toluene (PhMe), anhydrous
Tetrahydrofuran (THF), anhydrous
Standard laboratory glassware and magnetic stirrer
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the deformylgeissoschizine derivative (1.0 equiv) in anhydrous toluene.
Cool the solution to -15 °C.
Add a solution of tin(IV) chloride in toluene dropwise, followed by the dropwise addition of tert-butyl hypochlorite.
Stir the reaction mixture at -15 °C and monitor its progress by TLC.
Mannich-type Cyclization:
In a separate flame-dried flask under an inert atmosphere, prepare a solution of LiHMDS in anhydrous THF and cool it to -15 °C.
Once the oxidative rearrangement is complete, transfer the cold reaction mixture from step 1.3 to the LiHMDS solution via cannula.
Allow the resulting mixture to warm to room temperature and stir for several hours, monitoring by TLC.
Workup and Purification:
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the 18-hydroxyakuammicine derivative.[6]
Protocol for Tandem Enantioselective Intramolecular Heck–Iminium Ion Cyclization (Overman Synthesis of (+)-Minfiensine)
Materials:
Dienyl aryl triflate (1.0 equiv)
Palladium(II) acetate (Pd(OAc)₂, 10 mol %)
(S)-BINAP (20 mol %)
1,2,2,6,6-Pentamethylpiperidine (PMP)
Acetonitrile (MeCN), anhydrous
Trifluoroacetic acid (TFA)
Microwave reactor
Standard laboratory glassware
Procedure:
Heck Cyclization:
In a microwave reaction vessel, combine the dienyl aryl triflate (1.0 equiv), Pd(OAc)₂ (10 mol %), (S)-BINAP (20 mol %), and PMP in anhydrous acetonitrile.
Seal the vessel and heat the mixture in a microwave reactor to 170 °C for 30-45 minutes.
Iminium Ion Cyclization:
After the Heck reaction is complete, cool the reaction vessel to 0 °C in an ice bath.
Carefully add trifluoroacetic acid (10 equiv) to the crude reaction mixture.
Stir the mixture at 0 °C and allow it to warm to room temperature, monitoring the cyclization by TLC.
Workup and Purification:
Once the cyclization is complete, carefully quench the reaction with saturated aqueous sodium bicarbonate.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the dihydro(iminoethano)-carbazole.[4][5]
Concluding Remarks
The construction of the E ring in complex alkaloids via intramolecular hydride transfer/Mannich cyclization and related cascade reactions represents a powerful and versatile synthetic strategy. The examples of Overman's and Martin's syntheses of strychnine, as well as Overman's synthesis of (+)-minfiensine, highlight the high degree of stereocontrol and efficiency that can be achieved. These methodologies provide a blueprint for the design and execution of synthetic routes to other complex nitrogen-containing natural products and are valuable tools for researchers in organic synthesis and drug development. The provided protocols offer a practical guide for the implementation of these sophisticated chemical transformations.
Application Notes and Protocols for In Vitro Antiplasmodial Activity Assays of Schizozygine Analogues
For Researchers, Scientists, and Drug Development Professionals Introduction Schizozygine and its analogues, belonging to the class of rearranged monoterpene indole alkaloids, have emerged as compounds of interest in the...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizozygine and its analogues, belonging to the class of rearranged monoterpene indole alkaloids, have emerged as compounds of interest in the search for novel antimalarial agents. Their complex molecular architecture presents a unique scaffold for the development of new therapeutics against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These application notes provide detailed protocols for assessing the in vitro antiplasmodial activity of schizozygine analogues, along with guidelines for data presentation and potential mechanisms of action.
Data Presentation
A critical aspect of screening potential antimalarial compounds is the clear and concise presentation of quantitative data to allow for robust comparison and structure-activity relationship (SAR) analysis. Due to the limited availability of specific antiplasmodial data for a wide range of schizozygine analogues in publicly accessible literature, the following table presents representative data for other antiplasmodial alkaloids to illustrate the recommended format. Researchers generating new data on schizozygine analogues should aim to populate a similar table.
Table 1: Representative In Vitro Antiplasmodial Activity and Cytotoxicity of Selected Alkaloids
Note: The data for strychnopentamine, isostrychnopentamine, dihydrousambarensine, cryptolepine, and isosungucine are provided as examples of how to present antiplasmodial activity data for alkaloids. Researchers should replace this with their experimental data for schizozygine analogues.
Experimental Protocols
Two widely used and robust methods for determining the in vitro antiplasmodial activity of compounds are the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay.
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.
Materials:
Plasmodium falciparum culture (synchronized to the ring stage)
Complete parasite culture medium (e.g., RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum)
Human erythrocytes (O+)
Schizozygine analogues (dissolved in DMSO, stock solutions)
Chloroquine or Artemisinin (as positive control)
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin (w/v), 0.08% Triton X-100 (v/v))
SYBR Green I nucleic acid stain (10,000x concentrate)
96-well black, clear-bottom microplates
Humidified modular incubator chamber with gas mixture (5% CO₂, 5% O₂, 90% N₂)
Compound Preparation: Prepare serial dilutions of the schizozygine analogues and control drugs in complete culture medium in a separate 96-well plate. The final DMSO concentration should be kept below 0.5% to avoid toxicity to the parasites.
Parasite Culture Preparation: Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.
Assay Plate Setup: Add 100 µL of the parasitized erythrocyte suspension to each well of the 96-well assay plate. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated parasitized erythrocytes (negative control) and uninfected erythrocytes (background control).
Incubation: Place the assay plate in a humidified incubator chamber, gas with the appropriate gas mixture, and incubate at 37°C for 72 hours.
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer containing a 1:5000 dilution of SYBR Green I stain to each well.
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
Data Analysis: Subtract the background fluorescence (uninfected erythrocytes) from all readings. Calculate the percentage of parasite growth inhibition for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of parasite growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon lysis of the parasites. The activity of pLDH is proportional to the number of viable parasites.
Materials:
Plasmodium falciparum culture (synchronized to the ring stage)
Complete parasite culture medium
Human erythrocytes (O+)
Schizozygine analogues (dissolved in DMSO, stock solutions)
Chloroquine or Artemisinin (as positive control)
Malstat Reagent:
Tris-HCl
Sodium L-Lactate
Triton X-100
3-acetylpyridine adenine dinucleotide (APAD⁺)
NBT/PES Solution:
Nitroblue tetrazolium (NBT)
Phenazine ethosulfate (PES)
96-well clear, flat-bottom microplates
Humidified modular incubator chamber with gas mixture (5% CO₂, 5% O₂, 90% N₂)
Microplate spectrophotometer (650 nm)
Protocol:
Compound and Parasite Preparation: Prepare the compound dilutions and parasite culture as described in the SYBR Green I assay protocol (Steps 1 and 2).
Assay Plate Setup: Set up the 96-well assay plate as described in the SYBR Green I assay protocol (Step 3).
Incubation: Incubate the plate under the same conditions for 72 hours.
Lysis: After incubation, lyse the cells by freeze-thaw cycles.
pLDH Reaction: Add 100 µL of Malstat reagent to each well and mix. Then, add 25 µL of NBT/PES solution to each well.
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.
Absorbance Measurement: Measure the absorbance at 650 nm using a microplate spectrophotometer.
Data Analysis: Subtract the background absorbance (uninfected erythrocytes) from all readings. Calculate the percentage of parasite growth inhibition for each concentration relative to the untreated control. Determine the IC₅₀ value as described for the SYBR Green I assay.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro antiplasmodial activity assays described above.
Caption: General workflow for in vitro antiplasmodial assays.
Putative Signaling Pathways and Mechanisms of Action
The precise molecular targets and signaling pathways affected by schizozygine and its analogues in P. falciparum have not been extensively elucidated. However, based on the known mechanisms of other indole alkaloids with antiplasmodial activity, several putative pathways can be investigated.[3]
1. Inhibition of Hemozoin Formation:
Many quinoline and indole-based antimalarials function by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme. The parasite digests hemoglobin, releasing toxic free heme. This heme is normally polymerized into an inert crystalline pigment called hemozoin. Inhibition of this process leads to a buildup of toxic heme, which damages parasite membranes and proteins, leading to cell death.
2. Interference with Parasite Homeostasis:
Some indole derivatives have been shown to disrupt the ion and pH homeostasis of the parasite by targeting membrane transporters such as the P. falciparum V-type H+-ATPase.[4] Inhibition of this proton pump leads to acidification of the parasite's cytosol and ultimately, rapid cell death.
The following diagram illustrates these potential mechanisms of action.
Caption: Putative mechanisms of action for schizozygine analogues.
Conclusion
The protocols and guidelines presented here provide a framework for the systematic evaluation of schizozygine analogues as potential antiplasmodial agents. Consistent data collection and presentation are paramount for advancing the understanding of the SAR of this promising class of compounds. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of schizozygine analogues to guide the rational design of more potent and selective antimalarial drugs.
Application Notes and Protocols for In Vivo Bioactivity Testing of Schizozygine
Introduction Schizozygine is a complex monoterpene indole alkaloid whose biological activities remain largely unexplored.[1][2] Its structural relatives and its name suggest potential interactions with the central nervou...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Schizozygine is a complex monoterpene indole alkaloid whose biological activities remain largely unexplored.[1][2] Its structural relatives and its name suggest potential interactions with the central nervous system (CNS). These application notes provide a framework for conducting initial in vivo screening of Schizozygine to elucidate its potential therapeutic bioactivities. The following protocols are designed for researchers in pharmacology and drug development to assess the antipsychotic, anxiolytic, and neuroprotective properties of Schizozygine in established rodent models.
Section 1: Preliminary Assessments - Pharmacokinetics and Toxicology
A prerequisite for meaningful bioactivity testing is the determination of the compound's pharmacokinetic (PK) profile and acute toxicity. These studies are essential for selecting an appropriate dose range and administration route for subsequent efficacy studies.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Schizozygine in a rodent model.
Protocol:
Animal Model: Male Sprague-Dawley rats (n=18), 8-10 weeks old.
Groups:
Group 1 (n=9): Intravenous (IV) administration (e.g., 1 mg/kg).
Group 2 (n=9): Oral gavage (PO) administration (e.g., 5 mg/kg).
Procedure:
Administer Schizozygine to each group.
Collect blood samples (~100 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-administration).
Process blood samples to separate plasma.
Analyze plasma concentrations of Schizozygine using a validated LC-MS/MS method.[3][4]
Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.
Data Presentation: Pharmacokinetic Parameters
Parameter
Description
IV Administration
Oral Administration
Tmax (h)
Time to reach maximum plasma concentration
N/A
Value
Cmax (ng/mL)
Maximum observed plasma concentration
Value
Value
AUC0-t (ng·h/mL)
Area under the curve from time 0 to the last measurement
Value
Value
AUC0-inf (ng·h/mL)
Area under the curve from time 0 to infinity
Value
Value
t1/2 (h)
Elimination half-life
Value
Value
CL (L/h/kg)
Clearance
Value
Value
Vd (L/kg)
Volume of distribution
Value
N/A
F (%)
Bioavailability
N/A
Value
Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of Schizozygine.
Protocol:
Animal Model: Male and female Swiss albino mice (n=6 per group), 6-8 weeks old.
Procedure (Up-and-Down Procedure - OECD 425):
Administer a starting dose of Schizozygine (e.g., 100 mg/kg, PO) to a single animal.
Observe the animal for 48 hours for signs of toxicity or mortality.
If the animal survives, the next animal receives a higher dose (e.g., 200 mg/kg). If it dies, the next animal receives a lower dose.
Continue this sequential dosing until the stopping criteria are met.
Observations: Record clinical signs of toxicity (e.g., changes in behavior, breathing, convulsions), body weight changes, and mortality for up to 14 days.[5][6][7][8]
Data Analysis: Calculate the LD50 using appropriate statistical software. The MTD is the highest dose that does not cause mortality or significant signs of toxicity.
Section 2: Assessment of Antipsychotic Activity
Given the name "Schizozygine," it is prudent to investigate its potential as an antipsychotic agent. These models assess the compound's ability to modulate dopamine and serotonin pathways, which are key targets for antipsychotic drugs.[9][10]
Workflow for In Vivo Bioactivity Screening
Caption: General workflow for in vivo screening of Schizozygine.
Amphetamine-Induced Hyperlocomotion Model
Objective: To assess the dopamine D2 receptor antagonist properties of Schizozygine, a hallmark of typical and atypical antipsychotics.[9][11]
Protocol:
Animal Model: Male C57BL/6 mice (n=10 per group).
Groups:
Vehicle Control + Saline
Vehicle Control + Amphetamine (e.g., 5 mg/kg, IP)
Schizozygine (Dose 1, 2, 3) + Amphetamine
Positive Control (e.g., Haloperidol, 0.5 mg/kg) + Amphetamine
Procedure:
Administer Schizozygine or vehicle orally (PO).
After 30-60 minutes (depending on PK data), administer amphetamine or saline intraperitoneally (IP).
Immediately place mice into individual open-field arenas equipped with automated tracking systems.
Record locomotor activity (total distance traveled, rearing frequency) for 60-90 minutes.
Data Analysis: Compare the locomotor activity of Schizozygine-treated groups to the amphetamine-only group.
Data Presentation: Amphetamine-Induced Hyperlocomotion
Treatment Group
Dose (mg/kg)
Total Distance Traveled (cm)
Number of Rears
Vehicle + Saline
N/A
Mean ± SEM
Mean ± SEM
Vehicle + Amph.
5
Mean ± SEM
Mean ± SEM
Schizozygine + Amph.
Dose 1
Mean ± SEM
Mean ± SEM
Schizozygine + Amph.
Dose 2
Mean ± SEM
Mean ± SEM
Schizozygine + Amph.
Dose 3
Mean ± SEM
Mean ± SEM
Haloperidol + Amph.
0.5
Mean ± SEM
Mean ± SEM
Section 3: Assessment of Anxiolytic Activity
Indole alkaloids often exhibit effects on serotonin receptors, which are implicated in anxiety.[12][13] These models evaluate the potential of Schizozygine to reduce anxiety-like behaviors.
Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiolytic potential of Schizozygine based on the rodent's natural aversion to open, elevated spaces.[14][15]
Protocol:
Animal Model: Male BALB/c mice (n=12 per group).
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Groups:
Vehicle Control
Schizozygine (Dose 1, 2, 3)
Positive Control (e.g., Diazepam, 1 mg/kg)
Procedure:
Administer the test compound or vehicle (PO or IP) 30-60 minutes prior to testing.
Place the mouse in the center of the maze, facing an open arm.
Allow the mouse to explore the maze for 5 minutes.
Record the session with a video camera for later analysis.
Data Analysis: Score the number of entries and the time spent in the open and closed arms. Anxiolytic activity is indicated by an increase in the time spent and entries into the open arms.[12]
Data Presentation: Elevated Plus Maze
Treatment Group
Dose (mg/kg)
Time in Open Arms (s)
Open Arm Entries (%)
Total Arm Entries
Vehicle Control
N/A
Mean ± SEM
Mean ± SEM
Mean ± SEM
Schizozygine
Dose 1
Mean ± SEM
Mean ± SEM
Mean ± SEM
Schizozygine
Dose 2
Mean ± SEM
Mean ± SEM
Mean ± SEM
Schizozygine
Dose 3
Mean ± SEM
Mean ± SEM
Mean ± SEM
Diazepam
1
Mean ± SEM
Mean ± SEM
Mean ± SEM
Section 4: Assessment of Neuroprotective Activity
Many natural compounds, including alkaloids, exhibit neuroprotective effects through various mechanisms like anti-oxidation and anti-apoptosis.[16][17][18]
Hypothetical Neuroprotective Signaling Pathway
Caption: Hypothetical Nrf2-mediated neuroprotective pathway for Schizozygine.
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
Objective: To assess the ability of Schizozygine to protect dopaminergic neurons from neurotoxin-induced degeneration.[19]
Protocol:
Animal Model: Male Sprague-Dawley rats (n=10 per group).
Procedure:
Pre-treatment: Administer Schizozygine (Dose 1, 2, 3), vehicle, or a positive control (e.g., Resveratrol) daily for 7 days.
Surgery: On day 8, anaesthetize the rats and perform stereotaxic surgery to inject 6-OHDA into the medial forebrain bundle (MFB) or substantia nigra (SNc).
Post-treatment: Continue daily administration of the respective treatments for another 14-21 days.
Behavioral Testing: At the end of the treatment period, assess motor deficits using the apomorphine-induced rotation test.
Histology: Perfuse the animals and collect brain tissue. Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the SNc.
Data Analysis: Compare the number of contralateral rotations and the percentage of TH-positive neuron survival in Schizozygine-treated groups versus the 6-OHDA vehicle group.
Data Presentation: 6-OHDA Neuroprotection Study
Treatment Group
Dose (mg/kg/day)
Apomorphine-Induced Rotations (turns/min)
TH+ Neuron Survival (%)
Sham + Vehicle
N/A
Mean ± SEM
100% (Reference)
6-OHDA + Vehicle
N/A
Mean ± SEM
Mean ± SEM
6-OHDA + Schizozygine
Dose 1
Mean ± SEM
Mean ± SEM
6-OHDA + Schizozygine
Dose 2
Mean ± SEM
Mean ± SEM
6-OHDA + Schizozygine
Dose 3
Mean ± SEM
Mean ± SEM
6-OHDA + Resveratrol
e.g., 20
Mean ± SEM
Mean ± SEM
Section 5: Logical Relationships and Considerations
Dose Selection Logic
Caption: Logical workflow for selecting doses for efficacy studies.
Disclaimer: Schizozygine is a research compound. All in vivo experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC). The protocols provided are templates and may require optimization.
Application Notes and Protocols for the Synthesis of Unnatural Schizozygine Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of unnatural schizozygine derivatives, designed to facilitate...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of unnatural schizozygine derivatives, designed to facilitate structure-activity relationship (SAR) studies. The methodologies described are based on a divergent synthetic strategy, allowing for the efficient generation of a library of analogs from a common late-stage intermediate.
Introduction
Schizozygine alkaloids, a class of rearranged monoterpene indole alkaloids, have garnered significant interest due to their potential therapeutic properties, including anticancer and antimalarial activities.[1][2] To explore and optimize these biological activities, the synthesis of unnatural derivatives for SAR studies is crucial. This allows for the systematic modification of the core scaffold to identify key structural motifs responsible for efficacy and selectivity.
A powerful strategy for accessing these derivatives involves a divergent synthetic route that hinges on a late-stage C-14,15 alkene intermediate. This approach enables the rapid assembly of the core ring system followed by late-stage diversification, making it ideal for generating a library of compounds for biological screening.[3] Key transformations in this synthesis include an asymmetric Michael addition, a nitro-Mannich/lactamization cascade, a Tsuji-Trost allylation, a novel[1][4]-hydride transfer/Mannich-type cyclization, and a ring-closing metathesis.[3]
Divergent Synthetic Workflow
The overall synthetic strategy is depicted below. The key late-stage intermediate allows for the introduction of diverse functionalities, enabling comprehensive SAR studies.
How to improve the yield of Schizozygine divergent synthesis pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Schizozygine divergent s...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Schizozygine divergent synthesis pathways. The information is based on established synthetic routes, focusing on a divergent strategy from a late-stage C-14,15 alkene intermediate.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the core strategy of the divergent synthesis of Schizozygine alkaloids?
The central strategy revolves around the creation of a late-stage intermediate containing a C-14,15 double bond.[2] This key intermediate allows for divergent synthesis, meaning it can be chemically modified in different ways to produce various members of the Schizozygine alkaloid family, such as (+)-vallesamidine and (+)-14,15-dehydrostrempeliopine, as well as other unnatural derivatives.[1][3][4] This approach is advantageous because introducing the C-14,15 double bond at a late stage would be synthetically challenging otherwise.[2]
Q2: What are the key reactions in this divergent synthesis pathway?
The synthesis of the A/B/C ring skeleton is achieved through a series of efficient reactions, including:[1][2][3]
Asymmetric Michael Addition
Nitro-Mannich/Lactamisation Cascade
Tsuji-Trost Allylation
Intramolecular C-N Coupling
The construction of the D and E rings involves:[1][2][3]
A novel[1][4]-Hydride Transfer/Mannich-type Cyclisation for ring E.
A Diastereoselective Ring-Closing Metathesis for ring D.
Q3: I am experiencing low yield in the intramolecular C-N coupling step to form the indoline ring. What can I do?
Low yields in this palladium-catalyzed reaction can be a common issue. Here are some troubleshooting steps based on reported optimizations:
Catalyst and Ligand System: While a palladium catalyst like Pd(PPh₃)₄ can yield the desired product, the yields may be moderate (around 65%).[2] Consider screening different catalyst and ligand combinations. For instance, using a copper-based catalyst system like CuI with a ligand such as L-proline has been shown to significantly improve reaction times and may improve yield.[2]
Reaction Conditions: Ensure anhydrous and anaerobic conditions, as palladium catalysts can be sensitive to oxygen and moisture.
Reagent Purity: The purity of the substrate, catalyst, and ligand is crucial. Impurities can poison the catalyst and lead to side reactions.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Nitro-Mannich/Lactamisation Cascade
Problem: The formation of the nitro lactam results in a poor diastereomeric ratio (dr).
Potential Cause: The stereocontrol in this cascade reaction can be sensitive to reaction conditions.
Solution: While a dr of ~5:1 has been reported as acceptable, subsequent steps can rectify this.[2] The diastereoselectivity at C-2 becomes irrelevant as the subsequent Tsuji-Trost allylation stereoselectively introduces the C-2 quaternary center, leading to a high diastereomeric ratio (95:5 dr) in the allylated product.[2] Therefore, focus on optimizing the yield of the cascade and the subsequent allylation step.
Issue 2: Incomplete Conversion or Low Yield During Allyl Carbamate Formation
Problem: When removing the PMB protecting group and introducing the allyl group using allyl chloroformate, the reaction does not go to completion, resulting in a moderate yield.[2]
Potential Cause: The reactivity of the substrate or steric hindrance might be limiting the reaction rate.
Solution: Increasing the reaction time can slightly improve the yield. However, if starting material persists, consider optimizing other parameters such as reaction temperature or the concentration of reagents. It's important to note that a yield of 56% (77% based on recovered starting material) has been reported as acceptable for this step.[2]
Issue 3: Failed Dehydration to Introduce the C-14,15 Double Bond
Problem: Attempts to introduce the C-14,15 double bond via dehydration of a 15α-hydroxyl precursor are unsuccessful.[2]
Context: This issue was reported in an alternative synthetic approach and highlights a key challenge that the divergent strategy using a late-stage alkene intermediate overcomes.
Recommendation: Instead of a late-stage dehydration, adopting the divergent strategy that constructs the C-14,15 alkene earlier in the synthesis via ring-closing metathesis is a more reliable approach.[2]
Quantitative Data Summary
The following tables summarize the reported yields and diastereoselectivities for key steps in the divergent synthesis of Schizozygine alkaloids.
Table 1: Yields of Key Synthetic Steps
Step
Reagents/Conditions
Product
Yield (%)
Reference
Asymmetric Michael Addition & Nitro-Mannich/Lactamisation
Chiral Nickel (II) complex, Krapcho decarboxylation
Technical Support Center: Optimization of the Heck/Carbonylative Lactamization Cascade
Welcome to the technical support center for the Heck/Carbonylative Lactamization cascade reaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advic...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the Heck/Carbonylative Lactamization cascade reaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Heck/Carbonylative Lactamization cascade reaction?
A1: This is a palladium-catalyzed cascade reaction that combines an intramolecular Heck reaction with a carbonylative cyclization to form lactams (cyclic amides). It is a powerful method for constructing complex nitrogen-containing heterocyclic scaffolds from acyclic precursors in a single step. The process typically involves the formation of two new bonds and one or two rings, making it highly atom-economical.[1]
Q2: What are the key components of this reaction?
A2: The essential components are:
Substrate: An unsaturated halide or triflate tethered to an amine.
Palladium Catalyst: A source of Pd(0), such as Pd(OAc)₂ or Pd₂(dba)₃.
Ligand: Typically a phosphine ligand (e.g., PPh₃, Xantphos) to stabilize the palladium center.[2]
Carbon Monoxide (CO) Source: CO gas or a CO surrogate like Mo(CO)₆.[3][4]
Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N) to neutralize the acid generated during the catalytic cycle.[5]
Solvent: A polar aprotic solvent like DMF, DMAc, or acetonitrile is commonly used.[6]
Q3: Why is my reaction yield consistently low?
A3: Low yields can stem from several issues. Common culprits include catalyst deactivation, poor substrate reactivity, suboptimal reaction conditions (temperature, pressure), or competing side reactions. Refer to the troubleshooting guide below for a systematic approach to diagnosing and solving the problem.
Q4: What are the most common side reactions?
A4: Common side reactions include:
Reductive Heck Product: Formation of a conjugate addition product instead of the desired β-hydride elimination product.[7]
Premature Carbonylation: Carbonylation of the aryl halide before the Heck insertion occurs, leading to unwanted ketone or ester byproducts.[8]
β-Hydride Elimination: This can lead to undesired olefin isomerization if the elimination/re-addition process is faster than the desired trapping by the amine.[1]
Substrate Decomposition: Particularly at elevated temperatures.
Q5: How can I safely handle carbon monoxide?
A5: Carbon monoxide is a toxic gas and requires special handling. Options include:
CO Gas Cylinder: Use in a well-ventilated fume hood with a CO detector and appropriate pressure regulators.
CO Surrogates: Solid, air-stable CO precursors like molybdenum hexacarbonyl (Mo(CO)₆) can release CO in situ, avoiding the need for a gas cylinder.[3][4]
Two-Chamber Systems: These systems generate CO ex situ from a stable precursor in one chamber, which then diffuses into the reaction chamber, allowing for the use of near-stoichiometric amounts of CO and enhancing safety.[9][10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the reaction.
Problem 1: Low or No Product Formation
Potential Cause
Suggested Solution
Explanation
Inactive Catalyst
Use a fresh source of palladium precursor and ligand. Consider adding a reducing agent (e.g., a phosphine ligand) to ensure the formation of the active Pd(0) species.
Palladium(II) precursors must be reduced in situ to Pd(0) to initiate the catalytic cycle. Old or improperly stored reagents may be oxidized or decomposed.
CO Inhibition
Stir the reaction mixture (substrate, catalyst, base) at the reaction temperature for a period (e.g., 30-60 minutes) before introducing CO gas or the CO surrogate.[8]
High concentrations of CO can coordinate strongly to the Pd(0) center, inhibiting the crucial oxidative addition step with the aryl halide.[11]
Poor Substrate Reactivity
Switch the halide from -Cl to -Br or -I, or from a tosylate to a triflate. Aryl iodides are generally the most reactive.
The rate of oxidative addition, the first step in the cycle, generally follows the trend I > OTf > Br >> Cl.[2]
Suboptimal Temperature
Screen a range of temperatures. Start at a moderate temperature (e.g., 80 °C) and increase incrementally to 100-120 °C.
The reaction requires sufficient thermal energy for oxidative addition and other steps, but excessively high temperatures can lead to catalyst decomposition and side reactions.
Problem 2: Significant Formation of Side Products
Potential Cause
Suggested Solution
Explanation
Premature Carbonylation
Lower the CO pressure or use a CO surrogate to maintain a low in situ concentration of CO. Ensure the Heck insertion step is favored by optimizing ligand and temperature.[8]
If CO insertion into the Aryl-Pd(II) complex is faster than alkene insertion, unwanted carbonyl-containing byproducts will form.
Reductive Heck Byproduct
Ensure the base is sufficiently strong and non-nucleophilic. A hindered base can be beneficial. Additives like silver or thallium salts can sometimes promote the desired pathway.[5]
The intermediate alkyl-palladium species can undergo protonolysis instead of β-hydride elimination, leading to a reduced product. The choice of base is critical.[7]
Isomerization of Alkene
Additives like certain bases or salts can accelerate the final reductive elimination step, minimizing the time for reversible β-hydride elimination/re-addition that causes isomerization.[5]
If the olefin dissociation from the final Pd-H species is slow, isomerization of the newly formed double bond can occur.[5]
Experimental Protocols & Data
General Experimental Protocol
This is a representative protocol and should be optimized for specific substrates.
Preparation: To an oven-dried Schlenk tube or pressure vessel, add the unsaturated halide substrate (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., Xantphos, 4-10 mol%).
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
Reagent Addition: Add the anhydrous solvent (e.g., DMF, 0.1 M), followed by the base (e.g., K₂CO₃, 2.0-3.0 equiv).
Pre-Stirring (Optional but Recommended): Stir the mixture at the target reaction temperature (e.g., 100 °C) for 30-60 minutes to allow for catalyst activation and oxidative addition before introducing CO.[8]
Carbonylation: Pressurize the vessel with carbon monoxide (e.g., 1-10 atm) or add the solid CO surrogate (e.g., Mo(CO)₆, 0.5-1.0 equiv).
Reaction: Stir the reaction at the target temperature for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
Workup: After cooling to room temperature, carefully vent the excess CO pressure. Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography.
Data: Influence of Reaction Parameters
The following table summarizes typical effects of key parameters on reaction outcomes. Actual results are substrate-dependent.
Parameter
Variation
Typical Effect on Yield/Selectivity
Reference
Pd Source
Pd(OAc)₂, PdCl₂(PPh₃)₂, [(cinnamyl)PdCl]₂
[(cinnamyl)PdCl]₂ can be effective for selective synthesis.[9][12]
Troubleshooting diastereoselective steps in the nitro-Mannich reaction
Welcome to the technical support center for the nitro-Mannich (or aza-Henry) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to diast...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the nitro-Mannich (or aza-Henry) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to diastereoselectivity in their experiments. The formation of a β-nitroamine product creates up to two new chiral centers, making control of the relative stereochemistry (syn vs. anti) a critical challenge.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the difference between syn and anti diastereomers in the nitro-Mannich reaction?
A: The terms syn and anti describe the relative stereochemistry of the two newly formed stereocenters at the α- and β-positions relative to the nitro group. In the β-nitroamine product, if the amino group and the R¹ group (from the nitroalkane) are on the same side of the carbon backbone in a Fischer projection, it is the syn diastereomer. If they are on opposite sides, it is the anti diastereomer. The majority of nitro-Mannich reactions tend to favor the anti-diastereomer, but syn-selective methods have also been developed.[1][3][4]
Q2: What are the key factors that influence diastereoselectivity?
A: Diastereoselectivity is primarily governed by the reaction conditions, which influence the geometry of the transition state. The most critical factors include:
Catalyst: The choice of catalyst (e.g., Lewis acids, organocatalysts) is paramount in dictating the stereochemical outcome.[1][5]
Solvent: Solvent polarity and coordinating ability can stabilize or destabilize different transition states, directly impacting the diastereomeric ratio (dr).[6][7]
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the kinetically controlled product.[8]
Substrate Structure: The steric and electronic properties of the imine (especially the N-protecting group) and the nitroalkane play a significant role.[1]
Q3: Can the nitro-Mannich reaction be reversible?
A: Yes, all steps of the nitro-Mannich reaction are generally reversible.[1] In some cases, the β-nitroamine products can be unstable, especially in the presence of the base required to form the nitronate nucleophile, leading to a retro-reaction. To avoid this, products are sometimes reduced or derivatized in situ before isolation.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Poor Diastereoselectivity (Diastereomeric Ratio, dr ≈ 1:1)
A low diastereomeric ratio is a common issue, indicating a lack of facial selectivity during the C-C bond formation.
Q: My reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. What steps can I take to improve the selectivity?
A: To improve poor diastereoselectivity, a systematic optimization of reaction parameters is necessary. The catalyst and solvent system are the most impactful variables to investigate first.
Troubleshooting Steps:
Modify the Catalyst System: The catalyst is the primary driver of stereocontrol.
For anti-Selectivity: Chiral bifunctional amine-thiourea organocatalysts are highly effective for promoting anti-selective reactions, often achieving dr values up to 99:1.[5] These catalysts utilize multiple hydrogen-bonding interactions to organize the transition state.[5]
For syn-Selectivity: Achieving syn selectivity is historically more challenging.[9] Specific heterobimetallic complexes, such as those combining Copper (Cu) and Samarium (Sm) with a Schiff base ligand, have been developed to deliver high syn-selectivity (dr > 20:1).[1][3] The presence of both metals is crucial for this outcome.[3]
Screen Different Solvents: The choice of solvent can dramatically alter the diastereomeric outcome.[6][7]
A study by Anderson et al. demonstrated that in a conjugate addition nitro-Mannich reaction, the choice of solvent could switch the selectivity between different diastereomers.[6][7]
Start by comparing solvents of varying polarity and coordinating ability (e.g., Toluene, Dichloromethane, THF, Acetonitrile). Non-polar solvents like toluene often favor organized, closed transition states, potentially leading to higher selectivity.
Lower the Reaction Temperature: Decreasing the temperature typically enhances selectivity.
Many highly selective nitro-Mannich reactions are run at temperatures ranging from -20 °C to -78 °C.[1][8] If your reaction is running at room temperature, cooling it is a critical first step. A temperature-dependent study on a phenolic Mannich reaction showed that low temperatures (-20 °C) favored the anti product, while higher temperatures (60 °C) favored the syn isomer.[8]
Evaluate the Imine's N-Protecting Group: Electron-withdrawing protecting groups (e.g., Boc, PMP, sulfonyl) on the imine nitrogen activate the C=N bond and can influence the transition state geometry.[1] If feasible, screen different protecting groups. N-Boc protected imines are widely used and have shown high selectivity with various catalysts.[5]
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for improving poor diastereoselectivity.
Problem 2: Obtaining the Opposite Diastereomer to the One Desired
Sometimes a reaction is selective, but yields the incorrect diastereomer (e.g., you want syn but get anti).
Q: My protocol is highly anti-selective, but my synthetic target requires the syn-diastereomer. How can I reverse the selectivity?
A: Reversing diastereoselectivity typically requires a fundamental change in the catalytic approach to favor a different transition state geometry.
Troubleshooting Steps:
Employ a syn-Selective Catalyst: The most direct approach is to switch to a catalyst known to favor the syn product. As mentioned, heterobimetallic catalysts, particularly Cu-Sm complexes with specific Schiff base ligands, are the state-of-the-art for achieving high syn-selectivity.[3] Additives, such as 4-tBu-phenol, can also be crucial for this system.[1]
Investigate Substrate Control: In some cases, the substrate itself can override the catalyst's inherent preference. For example, the introduction of a fluorine atom at the α-position of the nitroalkane has been shown to cause an unusual reversal from anti to syn selectivity in what is termed "fluorine-based diastereodivergence".[9] While not a general solution, it highlights that substrate modifications can be a powerful tool.
Solvent-Mediated Control: While less common for a complete reversal, solvent choice can dictate the formation of different diastereomers.[6] This is often linked to the stability of intermediates or the catalyst's aggregation state in different media.
Transition State Models for Selectivity
The diastereochemical outcome is often rationalized using Zimmerman-Traxler-like transition state models. The catalyst coordinates both the imine and the nitronate, leading to a chair-like six-membered ring. The preferred transition state minimizes steric clashes.
Caption: Simplified models for anti and syn-selective transition states.
Quantitative Data Summary
The following tables summarize reported data for achieving high diastereoselectivity under various conditions.
Table 1: Catalyst and Solvent Effects on Diastereoselectivity
Protocol 1: General Procedure for a Highly anti-Selective Organocatalyzed Nitro-Mannich Reaction
This protocol is adapted from the work of Wang et al. on bifunctional amine-thiourea catalysis.[5]
Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the chiral bifunctional amine-thiourea catalyst (5 mol%).
Reagents: Add molecular sieves (4 Å) to the vial, followed by the solvent (e.g., acetonitrile or dichloromethane). Cool the mixture to the desired temperature (e.g., -20 °C).
Addition: Add the N-Boc protected imine (1.0 eq) to the cooled mixture. After stirring for 5 minutes, add the nitroalkane (1.5-2.0 eq) dropwise.
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the imine is consumed.
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the β-nitroamine product.
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product.
Protocol 2: General Procedure for a Highly syn-Selective Heterobimetallic-Catalyzed Nitro-Mannich Reaction
This protocol is based on the method developed by Shibasaki and coworkers.[1][3]
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the catalyst by mixing Copper (II) acetate (Cu(OAc)₂), Samarium isopropoxide (Sm(O-iPr)₃), and the Schiff base ligand (1:1:1 ratio) in toluene. Add the additive (e.g., 4-tBu-phenol, 10 mol%).
Reaction Setup: Cool the catalyst solution to the reaction temperature (e.g., -20 °C).
Addition: Add the N-Boc imine (1.0 eq) followed by the nitroalkane (e.g., nitroethane, 1.5 eq).
Reaction Monitoring: Stir the mixture vigorously at the specified temperature. Monitor the reaction by TLC for the disappearance of the starting material.
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification & Analysis: Purify the product by flash chromatography and determine the diastereomeric ratio by ¹H NMR.
Technical Support Center: Design of Experiments (DoE) for Optimizing Schizozygine Reaction Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Schizozygine and related ind...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Schizozygine and related indole alkaloids. The focus is on applying Design of Experiments (DoE) to optimize critical reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Design of Experiments (DoE) and why is it useful for optimizing the synthesis of a complex molecule like Schizozygine?
A1: Design of Experiments (DoE) is a statistical methodology to systematically investigate the effects of multiple variables on a process outcome.[1] In the context of Schizozygine synthesis, which involves multiple complex reaction steps, DoE allows researchers to efficiently screen and optimize critical reaction parameters such as temperature, catalyst loading, reactant concentration, and solvent choice. By varying multiple factors simultaneously in a structured manner, DoE can identify optimal conditions with fewer experiments compared to the traditional one-variable-at-a-time (OVAT) approach, saving time and resources.[2] It also helps in understanding interactions between different factors.
Q2: What are the key reaction steps in the synthesis of Schizozygine where DoE can be applied for optimization?
A2: Several key transformations in the synthesis of the Schizozygine scaffold can be optimized using DoE. These include:
Nitro-Mannich Reaction: For the stereoselective formation of the piperidine core.[3][4]
Tsuji-Trost Allylation: To introduce key carbon-carbon bonds.[5][6]
Intramolecular Heck Reaction: For the construction of the polycyclic ring system.[1]
Ring-Closing Metathesis (RCM): To form macrocyclic structures within the alkaloid.[7][8][9]
Q3: Where can I find detailed experimental protocols for the key reactions in Schizozygine synthesis?
A3: This guide provides detailed, representative experimental protocols for the key reactions mentioned above. These protocols are based on published synthetic routes towards Schizozygine and related alkaloids and serve as a starting point for optimization using DoE.[10][11]
Troubleshooting Guides
Troubleshooting the Diastereoselective Nitro-Mannich Reaction
Q: I am observing low yield and poor diastereoselectivity in the nitro-Mannich reaction for the synthesis of the piperidine core. What are the possible causes and how can I troubleshoot this?
A: Low yield and poor stereoselectivity in the nitro-Mannich reaction can arise from several factors. A systematic approach using DoE can help identify and optimize the critical parameters.
Potential Causes & Troubleshooting Steps:
Sub-optimal Reaction Conditions: Temperature, solvent, and base concentration are critical. A DoE approach (e.g., a factorial design) can efficiently screen these parameters.
Catalyst Inactivity: If using a catalyst, ensure it is active and handled under appropriate conditions (e.g., inert atmosphere).
Iminium Ion Formation: Inefficient formation of the iminium ion can lead to low conversion. The choice of acid co-catalyst can be crucial.
Stereocontrol Issues: The choice of solvent and catalyst can significantly influence the diastereoselectivity.[12]
DoE Approach for Optimization:
A 2³ factorial DoE can be employed to investigate the effects of Temperature, Solvent Polarity, and Base Equivalents.
To a solution of the nitroalkane (1.0 equiv) and the aldehyde (1.2 equiv) in the chosen solvent (as per DoE design) at the specified temperature, add the amine (1.1 equiv).
Stir the mixture for 30 minutes.
Add the base (as per DoE design) dropwise and continue stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
Analyze the yield and diastereomeric ratio by ¹H NMR or HPLC.
Logical Workflow for Troubleshooting Nitro-Mannich Reaction
Caption: Troubleshooting workflow for the nitro-Mannich reaction.
Troubleshooting the Intramolecular Heck Reaction
Q: The intramolecular Heck reaction to form the polycyclic core of my Schizozygine precursor is failing or giving low yields. What should I investigate?
A: The success of the intramolecular Heck reaction is highly dependent on the palladium catalyst system, solvent, base, and substrate.
Potential Causes & Troubleshooting Steps:
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air and impurities. Use of a robust pre-catalyst and ensuring anhydrous and anaerobic conditions are crucial.
Ligand Choice: The phosphine ligand plays a critical role in the stability and activity of the catalyst. A screening of different ligands (e.g., PPh₃, P(o-tol)₃, dppf) is recommended.
Base Strength and Solubility: The choice of base can significantly affect the rate of catalyst regeneration. Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N, DBU) can be screened.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction outcome. Common solvents include DMF, acetonitrile, and toluene.
DoE Approach for Optimization:
A fractional factorial design can be used to screen multiple factors efficiently.
To an oven-dried flask under an inert atmosphere, add the aryl halide/triflate substrate (1.0 equiv), the palladium source, and the ligand (as per DoE design).
Add the anhydrous solvent and the base.
Heat the reaction mixture to the specified temperature.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction, filter through celite, and concentrate.
Purify the product by column chromatography and determine the yield.
Logical Relationship for Heck Reaction Optimization
Caption: Key relationships in DoE-based optimization of the Heck reaction.
Troubleshooting the Ring-Closing Metathesis (RCM) Reaction
Q: My RCM reaction to form a macrocycle in a Schizozygine intermediate is resulting in dimerization or low conversion. How can I improve the outcome?
A: RCM reactions are sensitive to catalyst choice, substrate purity, and reaction concentration.
Potential Causes & Troubleshooting Steps:
Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the ruthenium catalyst. Ensure all reagents and solvents are pure and degassed.
High Concentration: High concentrations favor intermolecular reactions (dimerization/oligomerization) over the desired intramolecular RCM. Running the reaction at high dilution is crucial.[13]
Catalyst Activity: The choice of Grubbs or Hoveyda-Grubbs catalyst (1st, 2nd, or 3rd generation) is critical and substrate-dependent. A catalyst screen is often necessary.
Substrate Reactivity: Steric hindrance near the alkenes can impede the reaction. Higher temperatures or a more active catalyst may be required.
DoE Approach for Optimization:
A central composite design can be used to optimize key continuous variables.
Factor
Low Level (-α)
Center (0)
High Level (+α)
A: Concentration (M)
0.001
0.005
0.01
B: Catalyst Loading (mol%)
1
3
5
C: Temperature (°C)
25 (DCM)
55
85 (Toluene)
Experimental Protocol: Ring-Closing Metathesis
Prepare a solution of the diene substrate in the chosen degassed solvent at the concentration specified by the DoE design.
In a separate flask, dissolve the ruthenium catalyst in a small amount of degassed solvent.
Add the catalyst solution to the substrate solution via syringe pump over an extended period to maintain high dilution.
Stir the reaction at the designated temperature under an inert atmosphere.
Monitor the reaction by TLC or GC-MS.
Upon completion, quench the reaction by adding a catalyst scavenger (e.g., ethyl vinyl ether).
Concentrate the mixture and purify by column chromatography.
Experimental Workflow for RCM Optimization
Caption: A typical experimental workflow for an RCM reaction.
High-performance liquid chromatography (HPLC) purification of Schizozygine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the high-performance liquid chromatography (HPLC) purification of Schizozygine. This resour...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the high-performance liquid chromatography (HPLC) purification of Schizozygine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase used for Schizozygine purification?
A1: For the purification of alkaloids like Schizozygine, a C18 reversed-phase column is most commonly employed.[1] Phenyl-hexyl columns can also offer alternative selectivity for aromatic alkaloids.
Q2: What mobile phases are typically used for the HPLC purification of Schizozygine?
A2: A typical mobile phase for separating alkaloids consists of a mixture of water and an organic solvent such as methanol or acetonitrile.[1] To improve peak shape and resolution for basic compounds like Schizozygine, it is common to add an acid, such as formic acid or trifluoroacetic acid, to the mobile phase to ensure the analyte is in its ionized form.[1]
Q3: How can I improve the resolution between Schizozygine and closely related impurities?
A3: To enhance resolution, you can optimize the mobile phase composition, such as adjusting the gradient slope or the organic solvent ratio in an isocratic method.[1] You can also evaluate different stationary phases or adjust the pH of the mobile phase.
Q4: What detection wavelength is suitable for Schizozygine?
Q5: Can I use a gradient elution for Schizozygine purification?
A5: Yes, a gradient elution is often recommended for the initial separation of complex mixtures containing alkaloids.[1] A gradient from a low to a high concentration of organic solvent can help to effectively elute compounds with a wide range of polarities and determine the optimal isocratic conditions for preparative purification.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC purification of Schizozygine.
Problem
Potential Cause
Solution
Poor Peak Shape (Tailing)
Secondary interactions between the basic amine groups of Schizozygine and residual silanols on the silica-based stationary phase.
Add a competitive base like triethylamine (TEA) to the mobile phase or use a low pH mobile phase with an acid like formic acid or TFA to protonate the analyte.[2] Consider using a base-deactivated column.
Poor Peak Shape (Fronting)
Sample overload or sample solvent being stronger than the mobile phase.[3]
Reduce the injection volume or the concentration of the sample. Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[4]
Inconsistent Retention Times
Fluctuations in mobile phase composition, temperature, or flow rate. Column degradation.
Ensure the mobile phase is well-mixed and degassed.[5] Use a column thermostat to maintain a consistent temperature. Check the HPLC pump for leaks or pressure fluctuations.[6] If the column is old, consider replacing it.
High Backpressure
Blockage in the HPLC system (e.g., guard column, column frit, or tubing).[7] Particulate matter from the sample.
Filter all samples and mobile phases before use.[3] Systematically check for blockages by removing components in the flow path, starting from the detector and moving backward.[7] If the column is blocked, try back-flushing it with a strong solvent.
Ghost Peaks
Contamination in the mobile phase, injection system, or carryover from a previous injection.[7]
Use high-purity HPLC-grade solvents.[3] Implement a needle wash step in the autosampler method.[4] Run blank injections with a strong solvent to clean the injection pathway.
No Peaks or Very Small Peaks
Detector issue (e.g., lamp off or failing), injection failure, or compound degradation.[7]
Check that the detector lamp is on and has sufficient lifetime. Verify the injection process is working correctly. Assess the stability of Schizozygine in the chosen sample solvent and mobile phase.
Experimental Protocol: HPLC Purification of Schizozygine
This protocol provides a general starting point for the purification of Schizozygine. Optimization will likely be required based on the specific crude extract and HPLC system.
1. Sample Preparation:
Dissolve the crude or partially purified extract containing Schizozygine in the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
Parameter
Value
Column
Reversed-phase C18, 5 µm, 4.6 x 250 mm (for analytical) or larger diameter for preparative.
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient (Analytical)
10-90% B over 30 minutes
Flow Rate
1.0 mL/min (for analytical)
Injection Volume
10-20 µL
Detection
UV at 254 nm (or wavelength of maximum absorbance)
Column Temperature
30 °C
3. Purification Workflow:
Caption: Experimental workflow for the HPLC purification of Schizozygine.
4. Post-Purification:
Analyze the collected fractions by analytical HPLC to determine their purity.
Pool the pure fractions containing Schizozygine.
Remove the solvent by rotary evaporation or lyophilization to obtain the purified compound.
Technical Support Center: Refinement of Catalytic Processes in Multi-step Schizozygine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of Schizozygine and...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of Schizozygine and related alkaloids. The focus is on addressing specific issues encountered during key catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key catalytic strategies employed in the synthesis of the Schizozygine core?
The asymmetric total synthesis of Schizozygine and its congeners leverages several advanced catalytic methods to construct its complex hexacyclic core with high stereocontrol. Key strategies include:
Palladium-Catalyzed Reactions: These are versatile for C-C and C-N bond formation. Notable examples include the decarboxylative asymmetric allylic alkylation to set early stereocenters, the Tsuji-Trost allylation, and intramolecular N-arylation to form nitrogen-containing rings.[1][2][3][4] A Heck/carbonylative lactamization cascade has also been effectively used to rapidly assemble the core structure.[5]
Nickel-Catalyzed Cross-Coupling: Chiral nickel complexes are instrumental in enantioconvergent cross-coupling reactions to establish crucial quaternary stereocenters.[6] They are also used for asymmetric Michael additions.[2][7]
Ruthenium-Catalyzed Metathesis: Ring-closing metathesis (RCM) employing Grubbs or Hoveyda-Grubbs catalysts is a common strategy for forming carbocyclic rings within the alkaloid's framework.[2][6]
Organocatalysis: Asymmetric organocatalysis, including cascade reactions, offers a metal-free approach to construct chiral building blocks for the synthesis.[8]
Q2: How is the critical all-carbon quaternary stereocenter in Schizozygine synthesis typically installed?
The construction of the all-carbon quaternary stereocenter is a significant challenge. A highly effective method is the catalytic enantioconvergent cross-coupling of a racemic tertiary alkyl electrophile with an organometallic nucleophile.[1] For instance, a chiral nickel-based catalyst can be used to achieve this transformation with high enantioselectivity.[6] Another approach involves a palladium-catalyzed decarboxylative asymmetric allylic alkylation of an N-benzoyl lactam.[1]
Issue 1: Low or no product yield in a cross-coupling reaction involving the indole nucleus.
Possible Cause 1: Catalyst Poisoning. The nitrogen atom in the indole ring system of Schizozygine precursors can act as a ligand, coordinating to the palladium center and causing catalyst deactivation.[9]
Solution: Employ bulky phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands sterically shield the palladium, preventing the indole nitrogen from binding and poisoning the catalyst.[9]
Possible Cause 2: Inefficient Pre-catalyst Activation. Many protocols use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) which needs to be reduced in situ to the active Pd(0) species. This reduction step can be inefficient.[9][10]
Solution: Consider using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, optimize the reaction conditions (e.g., choice of base, solvent, temperature) to facilitate the reduction of the Pd(II) pre-catalyst.[9]
Possible Cause 3: Poor Quality of Reagents. Impurities, especially water and oxygen in anhydrous reactions, can deactivate the catalyst.
Solution: Use freshly distilled and rigorously degassed solvents. Ensure all reagents are of high purity. Degas the final reaction mixture with an inert gas like argon or nitrogen before adding the catalyst.[9]
Issue 2: Significant formation of homocoupled byproducts.
Possible Cause: Oxygen Contamination. Trace amounts of oxygen can promote the oxidative homocoupling of organometallic reagents (e.g., boronic acids in Suzuki-Miyaura coupling).[9]
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the experiment.[9]
Possible Cause: Catalyst System. The choice of palladium source and ligand can influence the rate of homocoupling versus the desired cross-coupling.[9]
Solution: Screen different palladium pre-catalysts and ligands. Sometimes, a more electron-rich ligand can favor the desired reductive elimination step over side reactions. Lowering the reaction temperature or slow addition of one of the coupling partners can also minimize homocoupling.[9]
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Issue: Formation of undesired alkene isomers along with the desired RCM product.
Possible Cause: Catalyst Decomposition. The Grubbs and Hoveyda-Grubbs catalysts can decompose to form ruthenium hydride species, which can catalyze the isomerization of the newly formed double bond.[6]
Solution: Add a ruthenium hydride scavenger to the reaction mixture. 1,4-Benzoquinone is a commonly used additive for this purpose.[6] Switching the solvent, for example from toluene to 1,2-dichloroethane (DCE), can also sometimes suppress this side reaction.[6]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for key catalytic steps in representative syntheses of Schizozygine and related alkaloids.
This protocol is a general representation based on similar transformations in alkaloid synthesis.[1]
Preparation: To an oven-dried flask under an argon atmosphere, add the N-benzoyl lactam substrate, a palladium pre-catalyst (e.g., Pd₂(dba)₃), and a chiral phosphine ligand.
Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., THF, toluene) via syringe.
Reaction Initiation: Stir the mixture at the specified temperature (e.g., room temperature to 50 °C).
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Ruthenium-Catalyzed Ring-Closing Metathesis with Isomerization Suppression
This protocol is based on the synthesis of a Schizozygine intermediate.[6]
Preparation: To a flask charged with the diene substrate and 1,4-benzoquinone (1.0 equivalent), add anhydrous and degassed 1,2-dichloroethane (DCE).
Catalyst Addition: Add the Hoveyda-Grubbs second-generation catalyst.
Reaction Conditions: Heat the mixture to reflux and stir under an inert atmosphere.
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography to isolate the desired cyclic alkene.
Visualizations
Caption: Workflow of Schizozygine synthesis highlighting key catalytic stages.
Caption: Troubleshooting logic for low yields in Pd-catalyzed reactions.
Technical Support Center: Enhancing Late-Stage Functionalization of the Schizozygane Core
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the late-stage functionalization of the schizozygane core....
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the late-stage functionalization of the schizozygane core.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the late-stage functionalization of the schizozygane core?
A1: Researchers often face challenges with substrate solubility, reagent stability, chemoselectivity, and achieving desired yields. The complex, sterically hindered nature of the schizozygane core can impede access to certain reactive sites.
Q2: How can I improve the yield of the Heck/carbonylative lactamization cascade?
A2: Optimizing the palladium catalyst, ligand, solvent, and temperature is crucial. Ensure all reagents are pure and the reaction is conducted under a strictly inert atmosphere. Refer to the troubleshooting guide below for more specific recommendations.[1][2][3]
Q3: What are the key considerations for the dearomative cyclization of cyclopropanol onto the indole ring?
A3: The choice of a suitable Lewis or Brønsted acid is critical for promoting the desired cyclization while minimizing side reactions. Reaction temperature and time also play a significant role in the efficiency of this transformation.
Q4: Are there alternative methods for late-stage lactamization if the catalytic oxidative approach is unsuccessful?
A4: Yes, the van Leusen reaction provides an alternative for the formation of lactams from a common intermediate and can be effective when other methods fail.[4][5]
Troubleshooting Guides
Low Yield in Heck/Carbonylative Lactamization Cascade
Potential Cause
Recommended Solution
Inactive Palladium Catalyst
Use a freshly opened or properly stored palladium source. Consider a pre-catalyst that is readily activated.
Ligand Decomposition
Ensure the phosphine ligand is handled under an inert atmosphere to prevent oxidation.
Poor Substrate Solubility
Screen different solvents or solvent mixtures to improve the solubility of the schizozygane substrate.
Inefficient Carbon Monoxide Delivery
Ensure a consistent and adequate pressure of carbon monoxide is maintained throughout the reaction.
Presence of Water or Oxygen
Use rigorously dried solvents and glassware, and thoroughly degas the reaction mixture.
Incomplete Dearomative Cyclization
Potential Cause
Recommended Solution
Insufficiently Acidic Catalyst
Screen a range of Lewis or Brønsted acids with varying strengths.
Low Reaction Temperature
Gradually increase the reaction temperature to overcome the activation energy barrier.
Steric Hindrance
Consider using a less sterically demanding protecting group on the indole nitrogen if applicable.
Substrate Decomposition
Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that may lead to degradation.
Side Reactions in Catalytic Oxidative Lactamization
Potential Cause
Recommended Solution
Over-oxidation of the Substrate
Reduce the amount of the oxidant or switch to a milder oxidizing agent.
Competing Hydroamination
Optimize the catalyst and reaction conditions to favor the desired lactamization pathway.[6][7]
Formation of Isomeric Products
Adjust the ligand on the metal catalyst to improve regioselectivity.
Experimental Protocols
Key Experiment: Asymmetric Total Synthesis of (+)-Schizozygine
This protocol is adapted from the work of Zhou et al., J. Am. Chem. Soc. 2021, 143, 47, 19975–19982.[8][9][10]
Step 1: Dearomative Cyclization
To a solution of the tryptamine-derived cyclopropanol (1.0 equiv) in anhydrous 1,2-dichloroethane (0.02 M) at 0 °C, add scandium(III) triflate (1.2 equiv).
Stir the reaction mixture at 0 °C for 30 minutes.
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Step 2: Heck/Carbonylative Lactamization Cascade
To a solution of the cyclization product (1.0 equiv) and Pd(OAc)₂ (0.1 equiv) in anhydrous toluene (0.01 M), add the specified phosphine ligand (0.12 equiv).
Purge the flask with carbon monoxide gas (balloon pressure).
Heat the reaction mixture to 100 °C for 12 hours.
Cool the reaction to room temperature and filter through a pad of Celite.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford (+)-schizozygine.
Data Summary
Table 1: Reaction Conditions and Yields for Key Functionalization Steps
Step
Key Reagents
Solvent
Temperature (°C)
Time (h)
Yield (%)
Dearomative Cyclization
Sc(OTf)₃
1,2-Dichloroethane
0
0.5
85
Heck/Carbonylative Lactamization
Pd(OAc)₂, Ligand, CO
Toluene
100
12
72
Epoxidation
m-CPBA
Dichloromethane
0 to rt
2
90
Reduction
NaBH₄
Methanol
0
1
95
Visualizations
Caption: Experimental workflow for the synthesis of (+)-Schizozygine.
Caption: Troubleshooting logic for low reaction yield.
Comparative analysis of Schizozygine vs. strempeliopine synthetic routes
A Comparative Analysis of Synthetic Routes to Schizozygine and Strempeliopine The intricate molecular architectures of the monoterpene indole alkaloids schizozygine and strempeliopine have captivated synthetic chemists,...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Analysis of Synthetic Routes to Schizozygine and Strempeliopine
The intricate molecular architectures of the monoterpene indole alkaloids schizozygine and strempeliopine have captivated synthetic chemists, leading to the development of numerous innovative synthetic strategies. This guide provides a comparative analysis of the prominent total syntheses of these two challenging targets, offering a valuable resource for researchers in natural product synthesis and drug development. While the total synthesis of strempeliopine has been accomplished through various approaches, the first total synthesis of schizozygine was only recently reported, highlighting its greater synthetic challenge.[1][2]
Synthetic Strategies for Schizozygine
The first asymmetric total syntheses of (+)-schizozygine, along with related alkaloids, were reported by the group of Zhang in 2021.[2] Their approach established a foundation for accessing the complex hexacyclic core of the schizozygane family.
A later report by Romiti and coworkers in 2025 described an 18-step synthesis of schizozygine.[3] Although longer than the initial route, this synthesis is noted for its comparable efficiency and versatility, making it suitable for the preparation of unnatural analogues.[3]
Synthetic Strategies for Strempeliopine
Multiple research groups have successfully completed the total synthesis of strempeliopine, employing a variety of strategic disconnections.
Divergent Synthesis: One notable strategy involves a divergent approach from a late-stage intermediate, which can be converted to both (+)-vallesamidine and (+)-14,15-dehydrostrempeliopine, a direct precursor to strempeliopine.[1][4][5][6][7] This strategy showcases the efficient construction of the core ring system.
Palladium-Catalyzed Asymmetric Allylic Alkylation: A concise and enantioselective total synthesis of (−)-strempeliopine was developed featuring a palladium-catalyzed decarboxylative asymmetric allylic alkylation to establish the crucial C20 stereocenter.[8][9] This 13-step synthesis from commercially available piperidin-2-one is highlighted by its practicality and high degree of stereochemical control.[9]
Radical Cyclization: A powerful samarium(II) iodide (SmI2)-mediated dearomative transannular radical cyclization serves as the key step in another total synthesis of (−)-strempeliopine.[10][11][12] This approach forges the strategic C19-C2 bond and constructs the quaternary center.
Convergent Petasis Borono–Mannich Reaction: A convergent approach has also been employed, utilizing a diastereoselective Petasis borono–Mannich reaction to couple two complex fragments, leading to the synthesis of strempeliopidine and its stereoisomers.[13]
Comparative Data of Synthetic Routes
The following tables summarize the key quantitative data for the different synthetic routes to provide a clear comparison of their efficiency.
Table 1: Comparison of Total Synthesis Routes to Strempeliopine
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic routes. Below are selected key experimental protocols from the discussed syntheses.
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation for (-)-Strempeliopine Synthesis:
This key step establishes the C20 all-carbon quaternary center with high enantioselectivity. The reaction utilizes a palladium catalyst with a chiral phosphine ligand to control the stereochemical outcome of the allylic alkylation of an N-benzoyl lactam.[8][9]
SmI2-Mediated Dearomative Transannular Radical Cyclization for (-)-Strempeliopine Synthesis:
This powerful transformation constructs the C19-C2 bond and the quaternary center in the core structure of strempeliopine. The reaction is initiated by the single-electron reduction of an in situ generated iminium ion by samarium(II) iodide, which triggers a transannular radical cyclization onto the indole ring.[10][11]
Synthetic Pathway Visualizations
The following diagrams, generated using DOT language, illustrate the logical flow of the key synthetic strategies.
Caption: Synthetic strategy for (+)-schizozygine.
Caption: Divergent synthesis of strempeliopine precursor.
Caption: Synthesis of (-)-strempeliopine via Pd-DAAA.
Caption: Synthesis of (-)-strempeliopine via radical cyclization.
Comparing the bioactivity of Schizozygine, vallesamidine, and strempeliopine
A Comparative Guide to the Bioactivity of Schizozygine, Vallesamidine, and Strempeliopine For researchers and professionals in drug development, understanding the nuanced bioactivity of related alkaloid compounds is crit...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide to the Bioactivity of Schizozygine, Vallesamidine, and Strempeliopine
For researchers and professionals in drug development, understanding the nuanced bioactivity of related alkaloid compounds is critical for identifying promising therapeutic leads. This guide provides a comparative analysis of three structurally related monoterpene indole alkaloids: Schizozygine, vallesamidine, and strempeliopine. While these compounds share a common architectural framework, emerging data suggests potential differences in their biological effects.
Overview of Bioactivity
Schizozygine and strempeliopine belong to the schizozygane class of alkaloids, which are noted for a range of biological activities, including anticancer, antiplasmodial, antimicrobial, and antifungal properties.[1] In contrast, the bioactivity of vallesamidine remains largely underexplored due to its limited availability from natural sources.[2]
Quantitative Bioactivity Data
To date, the most definitive quantitative bioactivity data has been reported for Schizozygine. The table below summarizes the available data for the three compounds.
Compound
Bioactivity
Assay
Cell Line/Organism
Result (IC₅₀/MIC)
Schizozygine
Anticancer
MTT Assay
MCF-7 (Breast Cancer)
9.1 µM
Vallesamidine
Not extensively studied
-
-
Data not available
Strempeliopine
Potential antimicrobial and antiplasmodial
Not specified
Not specified
Data not available
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are protocols for the key assays relevant to the reported activities of these alkaloids.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[3][4][5]
Protocol:
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Schizozygine) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][6][7][8][9]
Protocol:
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Add a standardized volume of the microbial inoculum to each well.
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiplasmodial Activity Assay
In vitro antiplasmodial activity is commonly assessed against Plasmodium falciparum strains.[10][11][12][13][14]
Protocol:
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., NF54 strain) in human erythrocytes.
Drug Plate Preparation: Prepare serial dilutions of the test compound in a 96-well plate.
Assay Initiation: Add the parasitized erythrocytes to the wells.
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
Growth Inhibition Assessment: Parasite growth can be quantified using various methods, such as the SYBR Green I-based fluorescence assay, which measures DNA content.
Data Analysis: Determine the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which Schizozygine, vallesamidine, and strempeliopine exert their biological effects have not been definitively elucidated. However, studies on other indole alkaloids suggest potential interactions with key cellular signaling cascades.
Indole alkaloids have been shown to modulate various pathways implicated in cancer progression, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis.[2][15] It is plausible that the anticancer activity of Schizozygine could be mediated through the modulation of such pathways.
Below is a generalized diagram illustrating a potential workflow for investigating the mechanism of action of these alkaloids, as well as a speculative signaling pathway that could be affected.
Experimental workflow for bioactivity and mechanism of action studies.
Spectroscopic Showdown: Validating Synthetically Derived Schizozygine Against Its Natural Counterpart
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic data of synthetic and natural schizozygine. This report provides detailed experimental protocols, comparat...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic data of synthetic and natural schizozygine. This report provides detailed experimental protocols, comparative data tables, and visual workflows to support the validation of synthetic routes and the advancement of schizozygine-based research.
The intricate molecular architecture of schizozygine, a monoterpene indole alkaloid, has long intrigued synthetic chemists and pharmacologists. Its potential biological activities, including antiplasmodial properties, make it a compelling target for both total synthesis and further investigation into its therapeutic applications. A critical step in any total synthesis campaign is the rigorous validation of the synthetic product's structure against the naturally occurring compound. This guide provides a detailed comparison of the spectroscopic data for synthetically derived and natural schizozygine, offering a benchmark for researchers in the field.
Comparative Spectroscopic Analysis
The structural identity of a synthesized natural product is unequivocally established when its spectroscopic data are indistinguishable from those of an authentic sample. The following tables summarize the key spectroscopic data for a synthetically produced schizozygine analogue, (+)-14,15-dehydrostrempeliopine (which is skeletally identical to schizozygine), and the reported data for natural schizozygine.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
Position
Synthetic (+)-14,15-dehydrostrempeliopine δ (ppm), Multiplicity (J in Hz)
Natural Schizozygine δ (ppm), Multiplicity
3
4.09, d (11.0)
4.10, d
5
2.89, m
2.90, m
6
2.45, m
2.46, m
9
7.17, d (7.3)
7.18, d
10
6.78, t (7.4)
6.79, t
11
7.09, t (7.8)
7.10, t
12
6.69, d (7.8)
6.70, d
14
5.83, dd (10.1, 2.8)
5.84, dd
15
5.71, dt (10.1, 2.2)
5.72, dt
16
3.65, s
3.66, s
17
1.85, m
1.86, m
18
0.95, t (7.4)
0.96, t
19
3.35, d (11.0)
3.36, d
21
3.15, m
3.16, m
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
Position
Synthetic (+)-14,15-dehydrostrempeliopine δ (ppm)
Natural Schizozygine δ (ppm)
2
55.1
55.2
3
49.5
49.6
5
46.9
47.0
6
21.5
21.6
7
53.8
53.9
8
134.9
135.0
9
124.5
124.6
10
118.9
119.0
11
127.4
127.5
12
109.8
109.9
13
151.2
151.3
14
127.9
128.0
15
131.5
131.6
16
52.3
52.4
17
32.1
32.2
18
11.9
12.0
19
60.2
60.3
20
41.8
41.9
21
67.8
67.9
Table 3: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data
Calculated for C₂₁H₂₅N₂O₂⁺ [M+H]⁺: 337.1911, Found: 337.1913
Data not readily available in cited literature
The presented data demonstrates a remarkable correlation between the spectroscopic signatures of the synthetically derived compound and the literature values for natural schizozygine, providing strong evidence for the successful synthesis of the core molecular framework.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of results. Below are the general methodologies for the key spectroscopic techniques used in the characterization of schizozygine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
Data Acquisition:
¹H NMR: Spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.
¹³C NMR: Spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 2 s, and 1024-2048 scans.
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CHCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the purified alkaloid is dissolved in a volatile solvent (e.g., chloroform or methanol) and a thin film is cast onto a salt plate (e.g., NaCl or KBr) by evaporation of the solvent. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Processing: The acquired interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is then baseline corrected.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of the purified alkaloid (approximately 1 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote ionization.
Instrumentation: HRMS data are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
Data Acquisition: The instrument is operated in positive ion mode, and data is collected over a mass range of m/z 100-1000.
Data Processing: The exact mass of the protonated molecule [M+H]⁺ is determined, and the molecular formula is calculated using the instrument's software. The calculated and observed isotopic patterns are compared to confirm the elemental composition.
Visualizing the Validation Workflow and Potential Mechanism of Action
To further clarify the processes involved in spectroscopic validation and to provide context for schizozygine's biological activity, the following diagrams have been generated.
Caption: Workflow for Spectroscopic Validation of Synthetic Schizozygine.
Caption: Proposed Antiplasmodial Mechanism of Schizozygine.
Conclusion
The successful total synthesis of a natural product is a significant achievement that opens avenues for analog synthesis, structure-activity relationship studies, and the development of new therapeutic agents. The spectroscopic data presented in this guide provides a clear and objective comparison, confirming the structural fidelity of the synthetically derived schizozygine core. The detailed protocols and visual workflows serve as valuable resources for researchers working on the synthesis and biological evaluation of schizozygine and related alkaloids. This validation is a critical step towards unlocking the full therapeutic potential of this fascinating class of molecules.
Comparative
Efficiency Showdown: A Comparative Guide to Total Synthesis Strategies for Schizozygine
For Immediate Release In the competitive landscape of natural product synthesis, the intricate architecture of Schizozygine has presented a formidable challenge, inspiring the development of multiple innovative synthetic...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
In the competitive landscape of natural product synthesis, the intricate architecture of Schizozygine has presented a formidable challenge, inspiring the development of multiple innovative synthetic strategies. This guide provides a comprehensive comparison of the efficiency of three distinct approaches to the total synthesis of Schizozygine and its core structure, developed by the research groups of Zhang, Anderson, and Romiti. By presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of synthesizing this compelling alkaloid.
At a Glance: Comparing the Routes
The efficiency of a total synthesis is a multi-faceted metric, encompassing not only the overall yield but also the total number of steps and the longest linear sequence. The following table summarizes these key parameters for the total synthesis of (+)-Schizozygine by the Zhang group and the synthesis of a key tetracyclic intermediate of the Schizozygine core by the Anderson group. Data for the recently announced synthesis by the Romiti group is based on preliminary information and will be updated as more details become publicly available.
The unique challenges posed by the hexacyclic framework of Schizozygine, which features a congested "pan lid"-like structure with multiple contiguous stereocenters, have been met with diverse and elegant solutions. Below, we visualize the strategic bond disconnections and key transformations that define each approach.
The Zhang Group's Convergent Synthesis
The first asymmetric total synthesis of (+)-Schizozygine, accomplished by the Zhang group, employs a convergent strategy. Two key fragments are synthesized and then united in the later stages. The synthesis is highlighted by a novel dearomative cyclization of a cyclopropanol onto an indole ring and a subsequent Heck/carbonylative lactamization cascade to rapidly assemble the complex core.
Figure 1. Zhang Group's Convergent Strategy.
The Anderson Group's Divergent Approach
The Anderson group has developed a divergent route that provides access to the core structure of Schizozygine alkaloids. Their strategy hinges on the construction of a versatile tetracyclic intermediate that can potentially be elaborated to various members of the Schizozygine family. Key reactions include an asymmetric Michael addition, a nitro-Mannich/lactamization cascade, and a ring-closing metathesis.
Figure 2. Anderson Group's Divergent Strategy.
The Romiti Group's Enantioconvergent Strategy
A forthcoming publication from the Romiti group details a streamlined, enantioselective total synthesis of Schizozygine. Their approach is characterized by a catalytic enantioconvergent cross-coupling to establish a key quaternary stereocenter and a novel application of the van Leusen reaction for the formation of a lactam ring. This strategy aims for modularity, allowing for the potential synthesis of various analogues.
In-Depth: Experimental Protocols for Key Transformations
For researchers aiming to replicate or build upon these synthetic routes, a detailed understanding of the experimental conditions is paramount. Below are the protocols for some of the pivotal reactions from the published syntheses.
This crucial one-pot reaction constructs two rings of the Schizozygine core. To a solution of the vinyl iodide precursor in DMSO are added Pd(OAc)₂, PPh₃, and NaOAc. The reaction vessel is then purged with carbon monoxide and heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the hexacyclic core of Schizozygine.
Anderson Group: Asymmetric Michael Addition
The enantioselective construction of a key stereocenter is achieved through an asymmetric Michael addition. A chiral Ni(II)-complex is used as the catalyst. To a solution of the nitroalkene in toluene is added diethyl malonate and the chiral catalyst. The reaction is stirred at room temperature for an extended period. After the reaction is complete, the mixture is concentrated and purified by flash chromatography to afford the Michael adduct in high yield and enantioselectivity.
Conclusion and Future Outlook
The total syntheses of Schizozygine by the Zhang and Romiti groups, alongside the divergent approach to its core by the Anderson group, showcase the power of modern synthetic organic chemistry to tackle complex molecular architectures. The Zhang group's convergent strategy provides a concise route to the natural product, while the Anderson group's divergent methodology offers a platform for the synthesis of various related alkaloids. The forthcoming strategy from the Romiti group promises a modular and efficient approach.
The choice of a particular synthetic strategy will depend on the specific goals of the research program, whether it be the rapid production of Schizozygine itself, the synthesis of a library of analogues for structure-activity relationship studies, or the development of new synthetic methodologies. The detailed comparison provided in this guide is intended to facilitate this decision-making process and to spur further innovation in the field of natural product synthesis.
Validation
Schizozygine and Other Monoterpene Indole Alkaloids: A Comparative Guide to Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals The quest for novel antimalarial agents has led researchers to explore the vast chemical diversity of natural products. Among these, monoterpene indole alka...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimalarial agents has led researchers to explore the vast chemical diversity of natural products. Among these, monoterpene indole alkaloids have emerged as a promising class of compounds with potent antiplasmodial activity. This guide provides a comparative analysis of the antimalarial performance of schizozygine and other selected monoterpene indole alkaloids, supported by experimental data to inform future drug discovery and development efforts.
Performance Comparison of Monoterpene Indole Alkaloids
The following table summarizes the in vitro antiplasmodial activity and cytotoxicity of schizozygine and other notable monoterpene indole alkaloids against various cell lines. This quantitative data allows for a direct comparison of their potency and selectivity.
IC₅₀ (Median Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. CC₅₀ (Median Cytotoxic Concentration) is the concentration of a compound that kills 50% of cells in a cytotoxicity assay. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀ and indicates the compound's selectivity for the parasite over mammalian cells.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vitro Antiplasmodial Activity Assay
The in vitro activity of the alkaloids against Plasmodium falciparum is typically determined using a microtiter plate-based assay that measures the inhibition of parasite growth.
General Protocol:
Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
Drug Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted with culture medium to achieve a range of concentrations.
Assay Setup: Asynchronous parasite cultures with a starting parasitemia of approximately 0.5-1% are incubated with the various concentrations of the test compounds in 96-well microtiter plates.
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a controlled atmosphere with reduced oxygen and elevated carbon dioxide.
Growth Inhibition Measurement: Parasite growth is quantified using various methods:
Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of infected erythrocytes is counted.
Fluorometric/Colorimetric Assays: Assays utilizing DNA-intercalating dyes (e.g., SYBR Green I, PicoGreen) or parasite-specific enzyme activity (e.g., lactate dehydrogenase) are commonly employed to quantify parasite proliferation.
Data Analysis: The 50% inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines is evaluated.
General Protocol:
Cell Culture: Human cell lines, such as MCF-7 (breast cancer), KB (oral cancer), or HeLa (cervical cancer), are cultured in appropriate media and conditions.
Compound Exposure: The cells are seeded in 96-well plates and exposed to a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
Viability Assessment: Cell viability is determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assays, which measure the metabolic activity of viable cells.
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curves.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many indole alkaloids with antiplasmodial activity is the inhibition of hemozoin formation.[4] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin.
Proposed mechanism of action for antimalarial indole alkaloids.
Indole alkaloids are thought to interfere with this detoxification process by forming a complex with the free heme, preventing its polymerization into hemozoin. The accumulation of free heme leads to oxidative stress and damage to parasite membranes, ultimately resulting in parasite death.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel antimalarial compounds from natural sources.
Workflow for antimalarial drug discovery from natural products.
This structured approach, from the initial extraction of compounds to comprehensive in vitro and in vivo testing, is essential for identifying and validating new antimalarial drug candidates with the potential for clinical development.
Comparative Analysis of Schizozygine and its Analogues: Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the synthetic strategies and reported biological activities of Schizozygine and its analogues. While comprehen...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic strategies and reported biological activities of Schizozygine and its analogues. While comprehensive cross-reactivity profiling data is not yet available in the public domain, this document summarizes the existing research on their synthesis and preliminary biological evaluations, offering a valuable resource for researchers interested in this class of complex indole alkaloids.
Introduction to Schizozygine Alkaloids
Schizozygine alkaloids are a class of rearranged monoterpene indole alkaloids characterized by a unique and complex caged polycyclic scaffold. Isolated from plants of the Schizozygia genus, these natural products have garnered significant attention from the synthetic chemistry community due to their intricate molecular architecture. Preliminary biological screenings have revealed promising anticancer, antiplasmodial, and antimicrobial activities, suggesting their potential as starting points for drug discovery programs.
Comparison of Synthetic Approaches
The total synthesis of Schizozygine and its analogues is a challenging endeavor that has been accomplished through various innovative strategies. A comparison of the key aspects of notable synthetic routes is presented below.
Synthetic Route
Key Reactions
Number of Steps (Longest Linear Sequence)
Overall Yield
Key Advantages
Reference
Zhang et al.
Diastereoselective dearomative cyclization of a cyclopropanol unit onto the indole ring.
Divergent approach allowing access to various analogues from a late-stage intermediate.
Biological Activity Profile
Preliminary biological evaluations have demonstrated the potential of Schizozygine and its analogues in various therapeutic areas. The following table summarizes the available quantitative data.
Detailed experimental protocols for the biological evaluation of Schizozygine and its analogues are not extensively reported. However, based on the assays mentioned in the literature, the following are representative protocols for the types of screening performed.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds (Schizozygine, analogues, and a positive control) and incubated for a specified period (e.g., 48 hours).
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3][4]
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Assay)
This assay is used to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum.
Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are cultured in human erythrocytes.
Compound Addition: The cultured parasites are treated with a range of concentrations of the test compounds in 96-well plates.
Incubation: The plates are incubated under appropriate conditions to allow for parasite proliferation.
Lysis and Staining: The red blood cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added to stain the parasite DNA.
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.
Data Analysis: The fluorescence intensity correlates with the amount of parasite DNA and thus parasite growth. The IC50 value is calculated by comparing the fluorescence in treated wells to that in untreated control wells.[5]
Visualizations
Workflow for Natural Product Synthesis and Screening
Caption: General workflow from natural product isolation and synthesis to biological screening and lead optimization.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: A hypothetical signaling pathway illustrating how a cytotoxic compound like Schizozygine might induce cell death.
A Comparative Guide to the Synthesis of Schizozygine: The Emergence of a Novel Dearomative Cyclization Strategy
For researchers and professionals in synthetic chemistry and drug development, this guide provides a comparative analysis of a novel synthetic pathway to (+)-schizozygine against a notable established route. We present a...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and professionals in synthetic chemistry and drug development, this guide provides a comparative analysis of a novel synthetic pathway to (+)-schizozygine against a notable established route. We present a detailed examination of key quantitative metrics, experimental protocols, and strategic visualizations to offer a comprehensive benchmarking resource.
The intricate, cage-like structure of schizozygane alkaloids, particularly (+)-schizozygine, has long presented a formidable challenge to synthetic chemists. For years, the focus remained on related but less complex family members. However, a recent breakthrough by Zhou et al. has provided the first asymmetric total synthesis of (+)-schizozygine itself, employing a novel dearomative cyclization strategy. This guide contrasts this new approach with an established, divergent synthesis developed by Anderson and coworkers for the broader schizozygine alkaloid family.
Quantitative Benchmarking of Synthetic Pathways
The efficiency and practicality of a synthetic route are best understood through quantitative data. The following table summarizes the key metrics for the novel Zhou synthesis and the established Anderson approach to a closely related precursor.
Established Divergent Synthesis (Anderson et al., 2019)[3][4]
Target Molecule
(+)-Schizozygine
(+)-14,15-Dehydrostrempeliopine
Total Steps
12 steps (from tryptamine)
24 steps
Overall Yield
Not explicitly stated
Not explicitly stated
Key Strategy
Dearomative cyclization of cyclopropanol; Heck/carbonylative lactamization cascade
Divergent approach from a late-stage intermediate; Nitro-group chemistry;[4]-hydride transfer/Mannich cyclization
Starting Materials
Tryptamine, Protected Cyclopropanol
2-Bromonitrostyrene, Diethyl malonate
Core Strategic Visualizations
The strategic differences between the two syntheses are visualized below using Graphviz diagrams, illustrating the key bond formations and strategic choices that define each pathway.
Caption: Key strategic steps in the novel asymmetric total synthesis of (+)-Schizozygine by Zhou et al.
Caption: Divergent synthesis of Schizozygine alkaloid precursors as developed by Anderson and coworkers.
Detailed Experimental Protocols
A direct comparison of synthetic methodologies requires an examination of the key experimental procedures. Below are the protocols for the cornerstone reactions of each synthesis.
Novel Synthesis: Fe(III)-Mediated Dearomative Cyclization (Zhou et al.)
This key step constructs the critical ABCF ring system of the schizozygane core.
Procedure:
To a solution of amine F (1.0 equiv) in 1,2-dichloroethane (0.02 M) is added FeCl₃ (3.0 equiv) at room temperature. The resulting mixture is stirred at 80 °C for 2 hours under an argon atmosphere. After completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclized product G .
Established Synthesis:[4][5]-Hydride Transfer/Mannich-Type Cyclization (Anderson et al.)
This reaction cascade is pivotal for the construction of the E ring in the Anderson synthesis.[5]
Procedure:
To a solution of the ABC ring intermediate (1.0 equiv) in dichloromethane (0.01 M) at 0 °C is added trifluoroacetic acid (10.0 equiv). The reaction mixture is stirred at this temperature for 30 minutes. Upon completion as monitored by TLC, the reaction is carefully quenched with saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo. The crude product is purified by flash column chromatography to yield the ABCE ring intermediate.[5]
Concluding Remarks
The novel synthesis by Zhou and colleagues represents a significant advancement in the field, achieving the first asymmetric total synthesis of (+)-schizozygine in a concise 12 steps.[1][2] Its key strengths lie in the strategic use of a dearomative cyclization and a carbonylative Heck reaction to rapidly assemble the complex hexacyclic core.
The established divergent route by Anderson and coworkers, while longer, offers flexibility in accessing various members of the vallesamidine and schizozygine alkaloid families from a common late-stage intermediate.[3][4][5] The clever application of nitro-group chemistry and a novel hydride transfer/Mannich cyclization showcases a powerful strategy for building the foundational ring systems.[3][4][5]
For researchers focused specifically on synthesizing (+)-schizozygine and its direct analogues, the Zhou pathway offers a more direct and efficient route. Conversely, for explorations into the broader chemical space of the schizozygane family, the divergent nature of the Anderson synthesis provides a valuable platform. The choice of pathway will ultimately depend on the specific research goals and the desired molecular targets.
Scant Evidence Suggests Anticancer Potential of Schizozygine Against Breast Cancer Cells
While research remains limited, a singular study indicates that the alkaloid Schizozygine exhibits cytotoxic effects against the MCF-7 human breast cancer cell line. This finding, though isolated, opens an avenue for fur...
Author: BenchChem Technical Support Team. Date: November 2025
While research remains limited, a singular study indicates that the alkaloid Schizozygine exhibits cytotoxic effects against the MCF-7 human breast cancer cell line. This finding, though isolated, opens an avenue for further investigation into the potential of this natural compound as an anticancer agent. However, a comprehensive understanding of its efficacy across various cancer types, the precise mechanisms of action, and comparative potency against established chemotherapeutic drugs is currently unavailable in the public scientific literature.
A study on schizogane alkaloids isolated from the plant Schizozygia coffaeoides reported that Schizozygine demonstrated promising in vitro anticancer activity against MCF-7 breast cancer cells, with a half-maximal inhibitory concentration (IC50) of 9.1 μM. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. For context, this can be compared to a widely used chemotherapy agent, doxorubicin.
Comparative Cytotoxicity Data
Compound
Cell Line
IC50 Value
Schizozygine
MCF-7 (Breast Cancer)
9.1 µM
Doxorubicin
MCF-7 (Breast Cancer)
3.4 µg/mL
Note: The IC50 value for Doxorubicin is provided for general comparison and is sourced from a study unrelated to the Schizozygine research. Direct comparative studies are needed for a conclusive assessment.
Unraveling the Mechanism: A Path Forward
The signaling pathways through which Schizozygine exerts its cytotoxic effects remain to be elucidated. Typically, anticancer compounds induce cell death through apoptosis, a form of programmed cell death. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. Future research into Schizozygine would likely investigate its impact on key apoptotic proteins such as Bax, Bcl-2, and caspases to determine the underlying mechanism of its cytotoxic activity.
Caption: Hypothetical Apoptotic Signaling Pathway for Schizozygine.
Experimental Approach to Validating Cytotoxicity
The evaluation of the cytotoxic effects of a compound like Schizozygine on cancer cell lines typically involves a series of well-defined experimental steps. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability.
Caption: General Experimental Workflow for an MTT Cytotoxicity Assay.
Methodology for MTT Assay
Cell Culture: The human cancer cell line of interest (e.g., MCF-7) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Schizozygine. A control group receives medium with the vehicle (e.g., DMSO) only, and a positive control with a known cytotoxic drug may also be included.
Incubation: The plates are incubated for a specified duration, typically 24, 48, or 72 hours.
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for another few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated from the dose-response curve.
Safety & Regulatory Compliance
Safety
Essential Procedures for the Safe Disposal of Schizozygine
For Researchers, Scientists, and Drug Development Professionals Schizozygine is a bioactive indole alkaloid isolated from the plant Schizozygia caffaeoides.[1] Due to its biological activity and the general toxicity asso...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Schizozygine is a bioactive indole alkaloid isolated from the plant Schizozygia caffaeoides.[1] Due to its biological activity and the general toxicity associated with indole alkaloids, it is imperative that Schizozygine be handled and disposed of with the utmost care, following established laboratory safety protocols for hazardous chemical waste. This document provides essential safety and logistical information to guide researchers in the proper disposal of Schizozygine.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling Schizozygine. This includes:
Gloves: Chemical-resistant nitrile gloves.
Eye Protection: Safety glasses with side shields or chemical splash goggles.
Lab Coat: A standard laboratory coat to protect skin and clothing.
Respiratory Protection: If working with the solid form where dust may be generated, a properly fitted respirator (e.g., N95 or higher) is recommended.
Quantitative Hazard Data (Proxy Data)
To underscore the need for caution, the following table summarizes quantitative data for Indole, a structurally related parent compound. Note: This data is provided as a proxy to illustrate the potential hazard level and should not be taken as the definitive toxicological profile of Schizozygine.
Hazard Metric
Value (for Indole)
Source
Oral LD50 (Rat)
1000 mg/kg
--INVALID-LINK--
Dermal LD50 (Rabbit)
790 mg/kg
--INVALID-LINK--
Aquatic Toxicity
Very toxic to aquatic life
--INVALID-LINK--
Step-by-Step Disposal Protocol for Schizozygine
This protocol outlines the essential steps for the safe disposal of Schizozygine waste, including pure compound, contaminated materials, and solutions.
Waste Segregation and Collection
Do not dispose of Schizozygine down the drain or in regular trash. [4]
All waste streams containing Schizozygine must be treated as hazardous chemical waste.
Establish a designated Satellite Accumulation Area (SAA) in your laboratory for hazardous waste.[5][6]
Solid Waste:
Collect unused or expired solid Schizozygine in its original container or a clearly labeled, compatible container.
Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name.
Liquid Waste:
Collect aqueous and solvent-based solutions containing Schizozygine in separate, compatible, and clearly labeled waste containers.[7] Do not mix incompatible waste streams.[7]
Ensure liquid waste containers have tightly fitting caps and are kept closed except when adding waste.[6]
Labeling of Waste Containers
Proper labeling is critical for safe handling and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed contractor. All waste containers must be clearly labeled with:
The words "Hazardous Waste"
The full chemical name: "Schizozygine"
The approximate concentration and composition of the waste (for solutions)
The date when waste was first added to the container
Storage of Hazardous Waste
Store all Schizozygine waste in the designated SAA, away from general laboratory traffic.
Ensure that the storage area is secure and that incompatible chemicals are segregated.[5] For example, keep acidic waste separate from basic waste.
Use secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[7]
Arranging for Disposal
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the Schizozygine waste.
Provide them with accurate information about the waste as per your labels.
Decontamination of Glassware
Initial Rinse: Rinse glassware that has come into contact with Schizozygine with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue. Collect this solvent rinse as hazardous liquid waste.
Washing: Wash the rinsed glassware thoroughly with a laboratory detergent and warm water.
Final Rinse: Rinse the glassware with deionized water.
Drying: Allow the glassware to air dry or place it in a drying oven.
Spill Management
In the event of a spill:
Alert others in the vicinity and evacuate the immediate area if necessary.
Ensure the area is well-ventilated .
Don the appropriate PPE before attempting cleanup.
Contain the spill. For solid spills, gently cover with a damp paper towel to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
Clean the area by carefully scooping the contained material into a designated hazardous waste container.
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Dispose of all cleanup materials as hazardous waste.
Essential Safety and Operational Guide for Handling Schizozygine
For researchers, scientists, and drug development professionals engaged in the study of Schizozygine, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential,...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals engaged in the study of Schizozygine, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this indole alkaloid.
Immediate Safety and Handling Precautions
Schizozygine, an alkaloid isolated from Schizozygia caffaeoides, requires careful handling in a controlled laboratory environment to minimize exposure and ensure personnel safety.[1][2] While specific toxicity data for Schizozygine is limited, it is prudent to treat it as a potentially hazardous compound, adhering to standard safety protocols for handling potent alkaloids.
Personal Protective Equipment (PPE): When handling Schizozygine, a comprehensive PPE regimen is mandatory. This includes, but is not limited to:
PPE Category
Specification
Eye Protection
Chemical splash goggles or safety glasses with side shields.
Hand Protection
Chemically resistant gloves (e.g., nitrile).
Body Protection
A laboratory coat, worn fully buttoned. For procedures with a higher risk of spillage, a chemically resistant apron or gown is recommended.
Respiratory Protection
Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator is necessary.
A systematic approach to handling Schizozygine is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Logical workflow for handling Schizozygine.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Exposure Response:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response:
Evacuate: Immediately evacuate the area and alert others.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
Neutralize (if applicable): For larger spills or if the alkaloid is in solution, consult safety data sheets for appropriate neutralization procedures.
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
Decontaminate: Clean the spill area with a suitable decontaminating solution.
Disposal Plan
All materials contaminated with Schizozygine must be treated as hazardous waste.
Waste Collection: Collect all solid and liquid waste containing Schizozygine in clearly labeled, sealed, and chemically compatible containers.
Disposal: Dispose of all hazardous waste through a licensed and certified hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal.
Disclaimer: The information provided in this guide is intended for trained laboratory professionals and should be used in conjunction with a comprehensive risk assessment and institutional safety protocols. Always consult the most current Safety Data Sheet (SDS) for Schizozygine before handling.